1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one: Chemical Properties, Structural Dynamics, and Applications in Metalloenzyme Inhibitor Synthesis
Executive Summary In the landscape of modern drug discovery, functionalized pyridinones serve as privileged scaffolds, particularly in the design of bidentate chelators targeting metalloenzymes (e.g., HIV integrase, infl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, functionalized pyridinones serve as privileged scaffolds, particularly in the design of bidentate chelators targeting metalloenzymes (e.g., HIV integrase, influenza endonuclease, and matrix metalloproteinases). 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (CAS: 90292-53-8) represents a critical, doubly protected intermediate in these synthetic pipelines[1]. By masking the polar and reactive 5-hydroxyl and 1-amine (lactam) positions with benzyl groups, chemists can subject the pyridinone core to harsh downstream functionalization—such as cross-coupling or electrophilic aromatic substitution—without compromising the integrity of the chelating pharmacophore [3].
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale for dual protection, and self-validating experimental protocols for synthesizing and utilizing this compound in pharmaceutical development.
Physicochemical Profiling & Structural Dynamics
The utility of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one stems from its unique electronic and steric profile. The pyridin-2(1H)-one core exhibits lactam-lactim tautomerism, but N-benzylation locks the molecule into the lactam form, ensuring predictable regioselectivity during subsequent electrophilic substitutions (typically directing to the C3 position).
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of the compound [1] [2]:
Property
Value / Description
Chemical Name
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
CAS Registry Number
90292-53-8
Molecular Formula
C19H17NO2
Molecular Weight
291.35 g/mol
Core Scaffold
Pyridin-2(1H)-one
O-Protecting Group
Benzyl ether (Cleavable via hydrogenolysis)
N-Protecting Group
Benzyl lactam (Highly stable, often retained as a lipophilic anchor)
Appearance
Off-white to pale yellow solid
Mechanistic Rationale: The Principle of Orthogonality
A hallmark of advanced organic synthesis is the strategic use of orthogonal protecting groups. In 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one, the two benzyl groups exhibit vastly different reactivity profiles due to their electronic environments:
The O-Benzyl Group (Position 5): Functions as a classic benzyl ether. It is highly stable to strongly basic conditions, Grignard reagents, and transition-metal-catalyzed cross-couplings. Crucially, it is easily and cleanly removed via palladium-catalyzed hydrogenolysis (H2, Pd/C) to unmask the free hydroxyl group required for metal chelation.
The N-Benzyl Group (Position 1): Functions as a lactam nitrogen substituent. Unlike benzyl amines or ethers, N-benzyl lactams are highly resistant to standard hydrogenolysis. This differential stability allows the N-benzyl group to either serve as a permanent lipophilic anchor in the final drug molecule (engaging hydrophobic pockets in the target enzyme) or act as a robust protecting group that requires harsh dissolving metal reduction (e.g., Na/NH3) for cleavage.
Experimental Workflows
The following protocols outline the self-validating synthesis of the protected intermediate and its subsequent regioselective deprotection.
Protocol A: Dual Benzylation of 5-Hydroxypyridin-2(1H)-one
Objective: To synthesize 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one via base-catalyzed SN2 alkylation.
Step-by-Step Methodology:
Reaction Setup: Charge a dry, argon-flushed round-bottom flask with 5-hydroxypyridin-2(1H)-one (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
Base Addition: Add finely powdered, anhydrous potassium carbonate (K2CO3, 3.0 equiv). Causality: K2CO3 is basic enough to deprotonate both the phenolic OH (pKa ~ 8.5) and the pyridinone NH (pKa ~ 11), generating a highly nucleophilic ambident dianion.
Electrophile Addition: Slowly add benzyl bromide (BnBr, 2.5 equiv) dropwise at 0 °C to prevent exothermic degradation, then heat the mixture to 60 °C for 6 hours.
Validation & Quality Control (Self-Validating Step): Monitor via TLC (UV at 254 nm). The starting material (highly polar, Rf ~0.1 in 5% MeOH/DCM) will disappear, replaced by a non-polar product spot (Rf ~0.6 in 30% EtOAc/Hexanes).
Workup: Quench the reaction with ice water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Purification: Dry over Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.
Analytical Confirmation: 1H NMR must display two distinct benzylic methylene singlets (approx. 5.1 ppm for O-CH2 and 4.9 ppm for N-CH2), confirming successful dual alkylation.
Objective: To unmask the 5-hydroxyl group while retaining the N-benzyl anchor for downstream metalloenzyme chelation.
Step-by-Step Methodology:
Reaction Setup: Dissolve the functionalized 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one intermediate in degassed methanol (0.1 M).
Catalyst Addition: Under an argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight). Caution: Pd/C is pyrophoric; ensure the flask is thoroughly purged with inert gas.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 2–4 hours.
Validation & Quality Control: TLC will show the conversion of the starting material to a more polar spot (free OH). The reaction is complete when no starting material remains.
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess methanol.
Isolation: Concentrate the filtrate in vacuo to yield the 1-benzyl-5-hydroxypyridin-2(1H)-one derivative. Causality: The mild 1 atm H2 conditions selectively cleave the benzylic C-O bond while leaving the highly stable benzylic C-N lactam bond completely intact.
Visualization of the Synthetic Pipeline
The following diagram maps the logical progression from the unprotected starting material, through the dual-protected intermediate (CAS: 90292-53-8), to the final active metalloenzyme inhibitor.
Workflow of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one in inhibitor synthesis.
Technical Guide: A Multi-Technique Approach to the Structural Elucidation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Executive Summary The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active molecules.[1][2] Its versatility, however, presents unique challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyridinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide range of biologically active molecules.[1][2] Its versatility, however, presents unique challenges in synthetic chemistry and subsequent structural verification, particularly concerning the regioselectivity of substitutions. This guide provides an in-depth, technical walkthrough for the unambiguous structural elucidation of a representative polysubstituted pyridinone, 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one . We will move beyond a simple recitation of methods to explore the causal logic behind the experimental workflow, demonstrating how an integrated approach using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.
Introduction: The Challenge of Pyridinone Isomers
Pyridin-2(1H)-one and its derivatives are heterocyclic compounds of significant interest due to their diverse biological activities, including anti-HIV, antimicrobial, and anti-inflammatory properties.[1] The synthesis of substituted pyridinones often involves alkylation, a process complicated by the molecule's tautomeric nature, which allows for reaction at either a nitrogen or oxygen atom.[3] Directing alkylating agents to the desired position is a common synthetic hurdle, making definitive structural confirmation paramount.
The target molecule, 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, contains two distinct benzyl groups attached to the pyridinone core. A primary analytical challenge is to confirm that one benzyl group is attached to the ring nitrogen (N-1) and the other is linked via an ether bond at the C-5 position, as opposed to other potential isomers. This guide details the integrated analytical strategy required to resolve this ambiguity with a high degree of confidence.
Fig. 1: Integrated workflow for structural elucidation.
Context: A Plausible Synthetic Pathway
To understand the potential isomeric impurities and to provide context for the elucidation, we first consider a logical synthetic route. A robust method for preparing N-alkylated pyridones involves the O- to N-alkyl migration, often promoted by reagents like lithium iodide.[4] However, a more direct, albeit less selective, approach involves the sequential benzylation of a suitable precursor, 5-Hydroxypyridin-2(1H)-one. The regioselectivity of N- versus O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.[3]
A plausible two-step synthesis would involve:
O-Benzylation: Selective benzylation of the more acidic 5-hydroxyl group under conditions that favor O-alkylation.
N-Benzylation: Subsequent benzylation of the pyridone nitrogen under conditions known to promote N-alkylation.
This synthetic ambiguity underscores the necessity of the rigorous spectroscopic analysis that follows.
Experimental Protocol: Hypothetical Synthesis
Preparation: Dissolve 5-hydroxypyridin-2(1H)-one (1.0 equiv.) in a suitable dry solvent such as DMF in a flame-dried flask under an inert argon atmosphere.
Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, 1.1 equiv.) portion-wise to deprotonate the hydroxyl group.
First Alkylation (O-Benzylation): Add benzyl bromide (1.1 equiv.) dropwise and allow the reaction to stir at room temperature until TLC indicates consumption of the starting material.
Work-up & Isolation: Quench the reaction carefully with water, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via column chromatography to isolate 5-(benzyloxy)pyridin-2(1H)-one.
Second Alkylation (N-Benzylation): Subject the purified intermediate to a second round of alkylation, potentially using a different base/solvent system (e.g., K₂CO₃ in acetone) with benzyl bromide to yield the final product.
Final Purification: Perform a final work-up and purification by column chromatography to yield the target compound, 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one.
Integrated Spectroscopic Analysis
The core of the elucidation process relies on using complementary spectroscopic techniques to build a complete, validated picture of the molecule.
Mass Spectrometry: The Molecular Blueprint
Causality: The first step in analyzing an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement that severely constrains the possible elemental compositions.
Expected Data: The molecular formula for 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is C₁₉H₁₇NO₂. HRMS analysis (typically using ESI-TOF) should yield a protonated molecular ion [M+H]⁺ that matches the calculated exact mass.
Ion Species
Calculated Exact Mass
Hypothetical Observed Mass
[C₁₉H₁₇NO₂ + H]⁺
304.1332
304.1335
[C₁₉H₁₇NO₂ + Na]⁺
326.1151
326.1154
Fragmentation Analysis: Tandem MS (MS/MS) provides crucial structural clues. The benzyl groups are labile and their fragmentation patterns are highly diagnostic.
The Tropylium Ion: The most common fragment from a benzyl group is the highly stable tropylium cation at m/z 91.0542 ([C₇H₇]⁺). Its presence is nearly definitive for a benzyl moiety.
Loss of Benzyl Radical: A neutral loss of 91 Da, corresponding to the cleavage of the N-CH₂ bond, would produce a fragment ion [M - C₇H₇]⁺ at m/z 212.0757 .
Loss of Benzyloxy Radical: A neutral loss of 107 Da from the cleavage of the C₅-O bond would result in a fragment ion [M - OC₇H₇]⁺ at m/z 196.0808 .
Fig. 2: Predicted key MS fragmentation pathways.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we are looking for definitive evidence of the pyridinone carbonyl group, the ether linkage, and the aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
Record a background spectrum.
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Expected Data:
Frequency Range (cm⁻¹)
Vibration Type
Assignment
3100-3000
C-H Stretch
Aromatic C-H
2950-2850
C-H Stretch
Aliphatic C-H (CH₂)
~1665
C=O Stretch
Pyridin-2(1H)-one (Lactam) Carbonyl
~1600, 1495, 1450
C=C Stretch
Aromatic Ring Skeletal Vibrations
~1240 and ~1030
C-O Stretch
Aryl-Alkyl Ether (C-O-C)
The strong absorption around 1665 cm⁻¹ is particularly diagnostic, confirming the presence of the 2-pyridone core, which exists predominantly in the keto-form.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Causality: NMR is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D experiments is required to assemble the molecular puzzle.
Experimental Protocol: General NMR
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Transfer the solution to a 5 mm NMR tube.
Acquire spectra on a spectrometer (e.g., 400 MHz or higher).
Process the data (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent signal).[6]
This experiment identifies all unique proton environments in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Justification
~7.45 - 7.25
m
10H
Ar-H (Bn & OBn)
Overlapping signals for the ten protons of the two phenyl rings.
~7.20
d, J ≈ 2.5 Hz
1H
H -6 (Pyridinone)
Doublet due to coupling with H-4. Downfield due to proximity to N and C=O.
~6.85
d, J ≈ 9.0 Hz
1H
H -3 (Pyridinone)
Doublet due to coupling with H-4.
~6.60
dd, J ≈ 9.0, 2.5 Hz
1H
H -4 (Pyridinone)
Doublet of doublets, coupled to both H-3 and H-6.
~5.20
s
2H
N-CH₂ -Ph
Singlet for the benzylic protons attached to the nitrogen.
~5.05
s
2H
O-CH₂ -Ph
Singlet for the benzylic protons of the benzyloxy group.
This experiment identifies all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
DEPT-135
Assignment
Justification
~162.0
Absent
C =O (C-2)
Carbonyl carbon, highly deshielded.
~150.0
Absent
C -5
Ether-substituted aromatic carbon.
~140.0
CH
C -6
Aromatic CH adjacent to nitrogen.
~137.5
Absent
C -ipso (N-Bn)
Quaternary aromatic carbon of the N-benzyl group.
~136.8
Absent
C -ipso (O-Bn)
Quaternary aromatic carbon of the benzyloxy group.
~129.0 - 127.0
CH
Ar-C H (Bn & OBn)
Overlapping signals for the aromatic CH carbons.
~122.0
CH
C -4
Aromatic CH of the pyridinone ring.
~110.0
CH
C -3
Aromatic CH of the pyridinone ring.
~71.0
CH₂ (neg)
O-C H₂-Ph
Aliphatic ether carbon.
~53.0
CH₂ (neg)
N-C H₂-Ph
Aliphatic carbon attached to nitrogen.
While 1D NMR provides the fragments, 2D NMR establishes their connectivity, which is essential for definitively placing the benzyl groups.
COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled (typically through 2-3 bonds). We would expect to see a correlation between H-3 and H-4 , and between H-4 and H-6 , confirming the proton arrangement on the pyridinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of the carbon signals for all protonated carbons identified in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the isolated benzyl spin systems to the pyridinone core.
Key Diagnostic HMBC Correlations:
N-Benzyl Placement: The protons of the N-CH₂ group (~5.20 ppm) should show a correlation to the pyridinone ring carbons C-2 (~162.0 ppm) and C-6 (~140.0 ppm). This three-bond correlation is definitive proof of the N-benzyl linkage.
O-Benzyl Placement: The protons of the O-CH₂ group (~5.05 ppm) should show a correlation to the pyridinone ring carbon C-5 (~150.0 ppm). This three-bond correlation confirms the benzyloxy substitution at the C-5 position.
The structural elucidation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is achieved not by a single experiment, but by the convergence of evidence from a suite of complementary analytical techniques.
HRMS establishes the correct molecular formula, C₁₉H₁₇NO₂.
IR Spectroscopy confirms the presence of key functional groups: a pyridinone C=O, an ether C-O-C linkage, and aromatic rings.
¹H and ¹³C NMR provide the complete set of atomic building blocks and their immediate electronic environments.
2D NMR (COSY, HSQC, and crucially, HMBC) serves as the molecular glue, unequivocally connecting the fragments and confirming the specific isomeric structure. The HMBC correlations from the benzylic methylene protons to the carbons of the pyridinone ring provide the definitive and irrefutable proof of the substitution pattern.
This integrated workflow represents a robust, self-validating methodology essential in modern chemical research and drug development, ensuring that the structure of a synthesized molecule is known with the highest possible degree of certainty.
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N-Benzyl Pyridinone Derivatives as Privileged Scaffolds in Kinase Drug Discovery
Executive Summary In contemporary medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rationa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational drug design. Among these, N-benzyl pyridinone derivatives have emerged as highly versatile and potent structures, particularly in the development of kinase inhibitors. Originally identified via high-throughput screening (HTS) campaigns, this scaffold has demonstrated exceptional efficacy as a selective inhibitor of the p38α mitogen-activated protein kinase (MAPK), a critical node in inflammatory signaling[1.1].
This technical whitepaper provides an in-depth analysis of the N-benzyl pyridinone scaffold, detailing its mechanistic grounding, structural biology, synthetic methodologies, and preclinical validation protocols.
Mechanistic Grounding: p38α MAPK and the Hinge-Binding Paradigm
The p38α MAPK pathway is a primary driver in the biosynthesis of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[1.9]. The causality behind targeting this specific kinase lies in its amplification of the inflammatory cascade; blocking p38α directly halts the downstream translation of these cytokines.
N-benzyl pyridinones function as ATP-competitive Type I inhibitors. The structural causality of their high affinity is rooted in the pyridinone core, which acts as a dual hydrogen bond donor/acceptor. This core perfectly complements the kinase hinge region, forming critical hydrogen bonds with the backbone amides of Met109 and Gly110 [1.3]. Simultaneously, the N-benzyl moiety is directed into an adjacent hydrophobic pocket, optimizing van der Waals interactions and driving the high kinome selectivity observed in this class.
p38α MAPK signaling pathway and N-benzyl pyridinone intervention.
Structural Biology and 3D-QSAR Insights
To rationalize the structure-activity relationship (SAR) of these scaffolds, researchers heavily rely on 3D-QSAR models (CoMFA and CoMSIA) and molecular dynamics (MD) simulations. MD simulations have revealed that specific substituents on the N-benzyl ring induce favorable structural changes within the DFG (Asp-Phe-Gly) loop and dictate side-chain movements of Lys53 and Asn114 [1.4]. These conformational shifts are critical for locking the kinase in an inactive state and preventing ATP from accessing the catalytic cleft.
Quantitative Scaffold Comparison
The table below summarizes the quantitative and clinical profiles of key derivatives based on the pyridinone scaffold:
Compound
Scaffold Type
Target
Binding Mode
Clinical Status / Efficacy
Compound 12r
N-benzyl pyridinone
p38α MAPK
ATP-competitive
Orally active, preclinical efficacy[1.1]
Compound 19
N-benzyl pyridinone
p38α MAPK
ATP-competitive
Efficacious in chronic inflammation[1.1]
PH-797804
Diarylpyridinone (Atropisomer)
p38α MAPK
DFG-in
Phase II (COPD / Inflammation)[1.7]
Compound 31
Pyridazinopyridinone
p38α MAPK
ATP-competitive
Preclinical (Collagen-induced arthritis)[1.3]
Synthetic Methodologies: Constructing the Core
Synthesizing N-benzyl pyridinones requires a highly regioselective approach to ensure N-alkylation over O-alkylation of the ambident hydroxypyridine nucleophile. A field-proven, room-temperature protocol utilizes para-quinone methides (p-QMs) as electrophilic benzylating agents[1.3].
Regioselective synthetic workflow for N-benzyl pyridinones.
Protocol 1: Regioselective Synthesis via p-QM Coupling
This protocol is designed as a self-validating system; intermediate monitoring ensures thermodynamic control.
Preparation: Dissolve 2-hydroxypyridine (1.0 eq) and the target para-quinone methide (1.2 eq) in anhydrous DMF.
Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive p-QM intermediate before nucleophilic attack can occur.
Base Addition: Add K₂CO₃ (2.0 eq) to the mixture at room temperature.
Causality: A mild base is sufficient to deprotonate the hydroxypyridine (pKa ~11), enhancing its nucleophilicity. Operating strictly at room temperature prevents the thermal degradation of p-QMs and kinetically favors thermodynamic N-alkylation over O-alkylation.
Reaction Monitoring: Stir for 4-6 hours, monitoring the reaction progress via LC-MS.
Causality: LC-MS provides self-validation by ensuring the complete consumption of the transient p-QM and confirming the exact mass of the desired 1,6-conjugate addition product.
Workup: Quench the reaction with saturated NH₄Cl and extract with EtOAc.
Causality: Mild acidic quenching neutralizes the base without protonating the newly formed pyridinone nitrogen, ensuring efficient partitioning of the product into the organic layer.
To ensure the trustworthiness of the synthesized scaffolds, biological evaluation must utilize rigorous assay systems. The following protocol describes an in vitro kinase inhibition assay designed to calculate IC₅₀ values with high statistical confidence, requiring a Z-factor ≥ 0.5 and %CV < 20%[1.10].
Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.
Causality: Mg²⁺ is an essential cofactor required for ATP binding in the catalytic cleft. Triton X-100 is added to prevent non-specific aggregation of the hydrophobic N-benzyl pyridinone inhibitor, which could otherwise yield false-positive inhibition.
Equilibration: Incubate recombinant human p38α MAPK with varying concentrations of the N-benzyl pyridinone inhibitor for 30 minutes at room temperature prior to ATP addition.
Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket. This is critical for accurately measuring the IC₅₀ of slow-binding Type I inhibitors.
Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its Kₘ (e.g., 25 µM) alongside a specific substrate peptide (e.g., ATF2).
Causality: Setting the ATP concentration exactly at its Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.
Detection & Validation: Measure the phosphorylated substrate using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection system. Calculate the Z-factor for the microplate.
Causality: TR-FRET minimizes compound auto-fluorescence interference. A calculated Z-factor ≥ 0.5 self-validates the assay, proving a robust dynamic range and excellent signal-to-noise ratio[1.10].
Advanced Considerations: Atropisomerism
As the N-benzyl/N-aryl pyridinone scaffold evolved, medicinal chemists identified a critical structural nuance: Atropisomerism . Due to severe steric constraints imposed by the pyridinone carbonyl group and adjacent methyl substituents (e.g., in the clinical candidate PH-797804), rotation around the connecting bond between the pyridinone and the N-phenyl/benzyl ring is highly restricted[1.7].
PH-797804 was originally derived from a racemic mixture, but molecular modeling and subsequent experiments confirmed that the (aS) atropisomer is vastly more potent[1.7]. For drug development professionals, this axial chirality must be carefully managed. The energy barrier to rotation must be quantified to prevent time-dependent chiral inversion in vivo, ensuring the pharmacokinetic and pharmacodynamic profiles remain stable throughout the dosing interval.
References
Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. nih.gov.[Link]
Structure-based 3D-QSAR models and dynamics analysis of novel N-benzyl pyridinone as p38α MAP kinase inhibitors for anticytokine activity. nih.gov.[Link]
Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. researchgate.net.[Link]
Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. plos.org.[Link]
Successful Structure-Based Design of Recent p38 MAP Kinase Inhibitors. researchgate.net.[Link]
Exploratory
Comprehensive Technical Guide on 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one: Synthesis, Properties, and Cycloaddition Applications
Executive Summary In the realm of advanced heterocyclic chemistry and drug development, functionalized pyridones serve as critical scaffolds for the synthesis of complex alkaloids and pharmacophores. 1-Benzyl-5-(benzylox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of advanced heterocyclic chemistry and drug development, functionalized pyridones serve as critical scaffolds for the synthesis of complex alkaloids and pharmacophores. 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (CAS: 90292-53-8) is a highly specialized, electron-rich diene utilized extensively in [4+2] cycloaddition reactions. By masking the pyridone's aromaticity and elevating its Highest Occupied Molecular Orbital (HOMO) energy, the dual N- and O-benzylation transforms a typically unreactive heterocycle into a potent building block for azabicyclo[2.2.2]octane derivatives—key intermediates in the total synthesis of therapeutic alkaloids such as (±)-ibogamine.
This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic synthesis, and validated experimental protocols for researchers and synthetic chemists.
Physicochemical Profiling & Isomeric Distinction
A common pitfall in pyridone chemistry is the misidentification of regioisomers. It is crucial to distinguish the 5-benzyloxy isomer (CAS: 90292-53-8) from its 3-benzyloxy counterpart (CAS: 24016-11-3). The 5-position substitution is strategically chosen for cycloadditions because it places the electron-donating oxygen directly on the internal carbon of the diene system (C3=C4–C5=C6), maximizing the HOMO energy and dictating strict regioselectivity during Diels-Alder reactions.
Table 1: Quantitative Physicochemical Data
Property
Value / Description
Chemical Name
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
CAS Registry Number
[1]
Molecular Formula
C₁₉H₁₇NO₂
Molecular Weight
291.349 g/mol
Structural Features
N-benzyl lactam, C5-benzyl ether
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMF, DMSO, Dichloromethane, Ethyl Acetate
Reactivity Profile
Electron-rich diene, susceptible to electrophilic attack
Mechanistic Synthesis & Reaction Causality
The synthesis of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one relies on the exhaustive alkylation of 5-hydroxy-2-pyridone (CAS: 5154-01-8).
Causality of Reagent Selection:
Base (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH) because it provides a mild, self-buffering environment. It is sufficiently basic to deprotonate both the 5-hydroxyl group (pKa ~8.5) and the pyridone nitrogen (pKa ~11), forming an ambident anion without inducing ring-opening or degradation side-reactions.
Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It poorly solvates the generated phenoxide/amide anions, leaving them "naked" and highly nucleophilic. This drastically accelerates the Sₙ2 displacement of the bromide from benzyl bromide.
Stoichiometry: A slight excess of benzyl bromide (2.2 equivalents) ensures that both the N- and O-alkylation go to completion, preventing the formation of difficult-to-separate mono-alkylated intermediates.
Caption: Synthesis workflow of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one via dual N/O-alkylation.
Advanced Applications: The [4+2] Cycloaddition
Unsubstituted 2-pyridones are notoriously poor dienes due to their aromatic stabilization energy. However, the introduction of the 5-benzyloxy group acts as a powerful electron-donating group (EDG) via resonance. When combined with the N-benzyl group (which locks the molecule in the pyridone tautomer rather than the hydroxypyridine form), the diene's HOMO is significantly raised.
This modification allows 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one to undergo highly efficient normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles, such as phenylvinyl sulfone. According to the foundational work by [2], this cycloaddition yields 2-azabicyclo[2.2.2]octan-6-ones in a syn/anti ratio of 3/7. These bridged bicyclic systems are thermodynamic precursors used in the total synthesis of complex indole alkaloids, including (±)-ibogamine [3].
Caption: [4+2] cycloaddition of the pyridone diene yielding azabicyclo[2.2.2]octane scaffolds.
Validated Experimental Protocols
The following protocol outlines a self-validating system for the synthesis of the title compound. The workup steps are specifically designed to exploit the solubility differences between the highly polar DMF and the lipophilic dibenzylated product.
Protocol: Synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-hydroxy-2-pyridone (10.0 mmol, 1.11 g) in 50 mL of anhydrous DMF under an argon atmosphere.
Deprotonation: Add anhydrous K₂CO₃ (25.0 mmol, 3.45 g) in one portion. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Validation check: The mixture will slightly darken as the ambident anion forms.
Alkylation: Using a syringe, add benzyl bromide (22.0 mmol, 2.62 mL) dropwise over 10 minutes to prevent localized exothermic spikes.
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain heating with continuous stirring for 12 hours.
Quenching & Extraction: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to quench the reaction and solubilize the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Causality: EtOAc selectively extracts the lipophilic dibenzylated product while leaving unreacted polar salts in the aqueous layer.
Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 50 mL) followed by brine (50 mL). Causality: LiCl washing is a highly effective technique for removing residual DMF from the organic phase.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient, starting at 9:1 and increasing to 7:3). The product elutes as a distinct UV-active band (visualized at 254 nm). Evaporate the pure fractions to afford 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one as an off-white solid.
References
Herdeis, C., & Hartke-Karger, C. (1989). [4+2] Cycloadducts of 5-benzyloxy-2-pyridone with electron deficient dienophiles. Regio- and stereochemistry. Heterocycles, 29(2), 287-296. Retrieved from[Link]
Herdeis, C., & Hartke-Karger, C. (1990). Elektronenreiche 2-Pyridone, 3. Mitt.: Stereochemie und Reaktivität von Phenylsulfonyl-substituierten 2-Azabicyclo[2.2.2]octan-6-onen. Archiv der Pharmazie, 323(11), 895-899. Retrieved from[Link]
Foundational
Physicochemical Characteristics and Synthetic Utility of N-Benzyl-5-(benzyloxy)pyridin-2(1H)-one: A Technical Guide
Executive Summary In the realm of complex alkaloid synthesis, the construction of rigid, multi-cyclic frameworks often relies on highly specialized intermediate synthons. N-benzyl-5-(benzyloxy)pyridin-2(1H)-one is a mast...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the realm of complex alkaloid synthesis, the construction of rigid, multi-cyclic frameworks often relies on highly specialized intermediate synthons. N-benzyl-5-(benzyloxy)pyridin-2(1H)-one is a masterclass in molecular tuning. By strategically modifying the 2-pyridone core with electron-donating and protecting groups, chemists have transformed a notoriously unreactive pseudo-aromatic ring into an exceptionally potent, electron-rich diene. This technical guide explores the physicochemical profile of this molecule, the causality behind its structural design, and its critical role in [4+2] cycloadditions to forge the 2-azabicyclo[2.2.2]octane skeleton—a vital precursor in the total synthesis of the anti-addictive indole alkaloid, ibogamine.
Structural Tuning & Physicochemical Profile
Unsubstituted 2-pyridones are generally poor candidates for Diels-Alder reactions. Their inherent aromatic stabilization energy creates a high activation barrier, and they exist in a tautomeric equilibrium with 2-hydroxypyridines, which lack diene character entirely. The design of N-benzyl-5-(benzyloxy)pyridin-2(1H)-one circumvents these limitations through two deliberate structural modifications:
N1-Benzylation (Tautomeric Locking): The addition of the benzyl group at the nitrogen atom permanently locks the molecule in the reactive pyridone (lactam) state. Furthermore, the lipophilic benzyl group enhances solubility in non-polar solvents (like toluene) required for high-temperature thermal activation.
C5-Benzylation (HOMO Elevation): The benzyloxy group at the C5 position acts as a powerful
π
-donor via resonance (+M effect). This pushes electron density into the diene system, significantly raising its Highest Occupied Molecular Orbital (HOMO) energy and classifying it as an "electron-rich" diene (1)[1].
Because the diene is electron-rich, it requires a highly electron-deficient dienophile to sufficiently narrow the HOMO-LUMO gap. Phenyl vinyl sulfone is the ideal partner. The thermal [4+2] cycloaddition between N-benzyl-5-(benzyloxy)pyridin-2(1H)-one and phenyl vinyl sulfone disrupts the pyridone resonance, yielding a bicyclic structure.
Research by Herdeis and Hartke-Karger demonstrated that this reaction produces a kinetic mixture of syn and anti cycloadducts in a 3/7 ratio (2)[2]. To resolve this stereochemical mixture, the system can be thermodynamically equilibrated using a strong base.
[4+2] Cycloaddition pathway of N-benzyl-5-(benzyloxy)pyridin-2(1H)-one.
The following workflow details the synthesis of the 2-azabicyclo[2.2.2]octan-6-one core. Every step is designed with built-in causality and self-validation mechanisms to ensure high fidelity.
Step 1: Reaction Assembly
Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve N-benzyl-5-(benzyloxy)pyridin-2(1H)-one (1.0 eq) and phenyl vinyl sulfone (3.0 eq) in anhydrous toluene.
Causality: Toluene is selected because its high boiling point (110 °C) provides the necessary thermal energy to overcome the activation barrier of the pseudo-aromatic pyridone. The excess dienophile drives the equilibrium toward the cycloadduct.
Action: Heat the mixture to reflux for 48–72 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexane system.
Self-Validation: The starting pyridone is highly conjugated and strongly UV-active at 254 nm. As the cycloaddition proceeds and conjugation is broken, the UV absorbance of the starting material spot will vanish, providing a clear, visual confirmation of reaction progress.
Step 3: Thermodynamic Equilibration
Action: Concentrate the crude mixture, redissolve in anhydrous THF, and cool to -78 °C. Slowly add Lithium Diisopropylamide (LDA, 1.1 eq), stir for 30 minutes, and quench with saturated aqueous NH₄Cl (2)[2].
Causality: Deprotonation at the
α
-sulfonyl position generates a carbanion. Upon protonation, the system selectively collapses into the thermodynamically stable epimer, unifying the stereocenters and vastly simplifying downstream purification.
Step 4: Characterization
Self-Validation: Confirm the structure via ¹H-NMR. The successful formation of the 2-azabicyclo[2.2.2]octane core is validated by the disappearance of the downfield vinylic protons of the pyridone ring and the emergence of upfield sp³ hybridized bridgehead protons.
Application in Drug Development: The Ibogamine Pathway
The 2-azabicyclo[2.2.2]octan-6-one skeleton is not merely an academic curiosity; it is the foundational isoquinuclidine core required for synthesizing complex indole alkaloids. Specifically, it serves as the critical intermediate for the total synthesis of (±)-ibogamine and (±)-epi-ibogamine (3)[3].
Following the cycloaddition, the vinyl sulfone adduct undergoes highly stereoselective syn-addition with organocuprate reagents. Subsequent functional group transformations (including acetalization and reductive desulfonylation) yield the final alkaloid architectures (4)[4].
Synthetic workflow from the bicyclic adduct to (±)-ibogamine.
References
C. HARTKE-KARGER's research works | ResearchGate.
C. Hartke's research works | ResearchGate.
1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine | J-Stage.
Transition metal-catalyzed coupling of heterocyclic alkenes via C-H activation: Recent trends and applications | ResearchGate.
Application Notes and Protocols for the Synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, a member of the pharmacologically significant pyridin-2(1H)-one class of compounds. The protocol herein is designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and experimental considerations.
Pyridin-2(1H)-one derivatives are key structural motifs in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-cancer and anti-fibrosis activities.[1] The synthesis of specifically substituted pyridinones, such as the title compound, is of considerable interest for the development of novel therapeutic agents. This guide details a reliable two-step synthetic route starting from 5-hydroxypyridin-2(1H)-one, addressing the key challenge of regioselective benzylation.
Synthetic Strategy and Mechanistic Considerations
The synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one presents a classic challenge in heterocyclic chemistry: the selective alkylation of a molecule with multiple nucleophilic sites. The starting material, 5-hydroxypyridin-2(1H)-one, exists in tautomeric forms, presenting two primary sites for benzylation: the nitrogen atom of the pyridinone ring and the oxygen atom of the 5-hydroxy group.
Our synthetic approach, delineated below, prioritizes a sequential O-benzylation followed by N-benzylation. This strategy is predicated on the differential reactivity of the hydroxyl group and the pyridinone nitrogen under specific basic conditions. The 5-hydroxyl group, being more acidic, can be selectively deprotonated and alkylated under milder basic conditions compared to the ring nitrogen.
Application Note: O- to N-Alkyl Migration for N-Benzyl Pyridone Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization Introduction & Strategic Rationale N-alkyl 2-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Content Focus: Mechanistic Causality, Protocol Validation, and Yield Optimization
Introduction & Strategic Rationale
N-alkyl 2-pyridones are privileged pharmacophores ubiquitous in natural products and active pharmaceutical ingredients (APIs). A persistent challenge in their synthesis is the ambidentate reactivity of the 2-oxypyridine anion. Direct intermolecular N-alkylation of 2-hydroxypyridine with benzyl halides typically yields an intractable mixture of O-alkylated and N-alkylated products, complicating downstream purification and reducing overall yield.
To achieve absolute regiocontrol, modern synthetic routes employ a two-step strategy:
Kinetic O-Alkylation: Selective formation of 2-benzyloxypyridine using mild bases.
Thermodynamic Rearrangement: An O- to N-alkyl migration (rearrangement) that breaks the
sp3
C–O bond and forms the thermodynamically favored N–C bond.
This guide details the state-of-the-art methodologies for executing this migration, contrasting halide-promoted thermal conditions with transition-metal-catalyzed activation pathways[1][2].
Mechanistic Pathways & Causality
The driving force behind the O- to N-alkyl migration is the thermodynamic stability of the resulting pyridone core (specifically, the formation of the robust C=O amide bond). However, the kinetic barrier for breaking the aromatic ethereal C–O bond is exceptionally high. Two distinct mechanistic paradigms are utilized to overcome this barrier:
A. Halide-Promoted Intermolecular Migration (LiI)
Pioneered by the Anderson laboratory, the use of Lithium Iodide (LiI) under solvent-free conditions provides a green, highly efficient migration[1].
Causality: The lithium cation (
Li+
) acts as a Lewis acid, coordinating to the pyridine nitrogen and withdrawing electron density from the ethereal oxygen. This activates the benzylic carbon toward nucleophilic attack. The iodide anion (
I−
) then attacks the benzylic position via an
SN2
mechanism, transiently generating benzyl iodide and a lithium 2-pyridonate salt. Because this is an intermolecular recombination, solvent-free conditions are critical to maximize the collision frequency of these transient intermediates.
B. Transition-Metal Catalyzed Intramolecular Migration (Ru / Ir)
Transition metal catalysis, such as the Ruthenium systems developed by the Dong group[2] and Iridium systems by Shibata and Pan[3], offers a milder alternative for complex substrates.
Causality: The low-valent metal center undergoes oxidative addition directly into the
sp3
C–O bond. The Lewis basic nitrogen of the pyridine ring coordinates to the metal, forming a metallacycle. This enforces an intramolecular migratory rearrangement. Subsequent reductive elimination furnishes the N-benzyl pyridone and regenerates the catalyst.
Fig 1. Mechanistic divergence between halide-promoted and metal-catalyzed O- to N-alkyl migration.
Comparative Data & Condition Selection
Selecting the appropriate migration protocol depends on the substrate's functional group tolerance and scale-up requirements.
Migration Method
Catalyst / Promoter
Operating Conditions
Mechanism Type
Key Advantage & Scope
Thermal Halide
LiI (0.5 – 1.0 equiv)
120–150 °C, Solvent-free
Intermolecular
Green, inexpensive, highly scalable. Ideal for robust, unfunctionalized benzyl groups.
Ruthenium
[Ru(p−cymene)Cl2]2
(5 mol%)
130 °C, Toluene
Intramolecular
Broad functional group tolerance. Avoids highly nucleophilic halide intermediates.
Preparation: In a rigorously dried Schlenk tube, add 2-benzyloxypyridine (1.0 mmol) and anhydrous LiI (0.5 mmol).
Scientific Causality: While theoretically catalytic, 0.5 equivalents of LiI are optimal. Lower loadings fail to sufficiently overcome the activation energy barrier of the robust aromatic C–O bond, whereas higher loadings offer no kinetic advantage and complicate purification[1]. Anhydrous conditions are mandatory to prevent protic quenching of the transient pyridone anion.
Atmosphere Exchange: Evacuate the tube and backfill with Argon (3x).
Thermal Activation: Seal the tube and heat the neat mixture in an oil bath at 120–150 °C for 8–24 hours.
Scientific Causality: The intermolecular nature of this migration requires high collision frequency between the transient benzyl iodide and the pyridonate salt. Solvent-free (neat) conditions maximize this effective concentration, driving the reaction forward thermodynamically[1].
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous
Na2S2O3
(to remove trace iodine) followed by brine.
Isolation: Dry the organic layer over
Na2SO4
, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the pure N-benzyl-2-pyridone.
Catalyst Loading: In an argon-filled glovebox, charge a 10 mL pressure vial with the substrate and
[Ru(p−cymene)Cl2]2
.
Solvent Addition: Add anhydrous toluene to achieve a 0.2 M concentration.
Scientific Causality: Unlike the LiI method, the Ru-catalyzed mechanism is intramolecular. Toluene provides a non-coordinating, high-boiling medium that stabilizes the transition state without competing with the pyridine nitrogen for metal coordination[2].
Reaction Execution: Seal the vial, remove from the glovebox, and heat at 130 °C for 12 hours.
Note on Additives (Ir/Ru variations): If utilizing secondary benzyl/alkyl groups with an Iridium catalyst, 20 mol% Sodium Acetate (NaOAc) must be added. Causality: Transition metal insertion into
sp3
C–O bonds often suffers from competitive
β
-hydride elimination, leading to alkene byproducts. NaOAc acts as a mild base and coordinating ligand that occupies open coordination sites on the metal, sterically and electronically suppressing the
β
-hydride elimination pathway[3].
Purification: Cool to room temperature, filter through a short pad of Celite to remove metal particulates, concentrate, and purify via chromatography.
Synthetic Workflow Visualization
Fig 2. Complete two-step synthetic workflow for regioselective N-benzyl-2-pyridone synthesis.
References
Title: Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Ru-catalyzed activation of sp3 C–O bonds: O- to N-alkyl migratory rearrangement in pyridines and related heterocycles
Source: Chemical Science (Royal Society of Chemistry / PMC)
URL: [Link]
Title: Ir(I)-Catalyzed Synthesis of N-Substituted Pyridones from 2-Alkoxypyridines via C–O Bond Cleavage
Source: Organic Letters (ACS Publications / Figshare)
URL: [Link]
Application Note: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one as a Strategic Diene in Complex Alkaloid Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Profile: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (Protected 2-Pyridone Derivative) Primary Application: Synthesis of 2...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound Profile: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (Protected 2-Pyridone Derivative)
Primary Application: Synthesis of 2-azabicyclo[2.2.2]octane scaffolds via [4+2] cycloaddition.
In the landscape of synthetic organic chemistry, unsubstituted 2-pyridones are notoriously recalcitrant dienes for [4+2] cycloadditions. Their inherent pseudo-aromatic resonance energy heavily favors either the thermodynamically stable pyridin-2-ol tautomer or resists cycloaddition entirely to maintain conjugation.
To successfully deploy the 2-pyridone scaffold as a diene in complex alkaloid synthesis, its electronic architecture must be precisely engineered[1]. 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one achieves this through a dual-functionalization strategy:
HOMO Elevation via C5-Substitution: The benzyloxy group at the C5 position acts as a powerful electron-donating group (EDG) via oxygen lone-pair resonance. This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the diene system, transforming the otherwise sluggish ring into an "electron-rich" diene primed for normal-demand Diels-Alder reactions[2].
Tautomeric Locking via N1-Benzylation: The N1-benzyl group permanently locks the molecule in the pyridone form, preventing tautomerization to the aromatic hydroxypyridine. Furthermore, the lipophilic benzyl groups enhance the intermediate's solubility in non-polar, high-boiling solvents (like toluene), which are mandatory to supply the thermal activation energy required to overcome the remaining amide resonance barrier.
Synthetic Utility: The 2-Azabicyclo[2.2.2]octane Scaffold
The hallmark application of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one is the construction of the bridged 2-azabicyclo[2.2.2]octan-6-one skeleton[1]. This structural motif is a highly versatile precursor in the total synthesis of complex indole alkaloids, most notably in the stereoselective synthesis of (±)-ibogamine[2].
When reacted with highly electron-deficient dienophiles such as phenyl vinyl sulfone, the cycloaddition proceeds smoothly to yield a mixture of syn and anti adducts[3]. The resulting sulfonyl group serves as a strategic synthetic handle: it stabilizes adjacent carbanions for subsequent alkylation (e.g., via LDA deprotonation) and can be cleanly removed via reductive desulfonylation to yield the natural alkaloid framework[2].
Fig 1. Mechanistic pathway from the electron-rich pyridone intermediate to (±)-ibogamine.
Experimental Protocols
The following methodologies are engineered to be self-validating, ensuring that process chemists can verify the success of each step in real-time.
Protocol A: [4+2] Cycloaddition with Phenyl Vinyl Sulfone
Causality Focus: This reaction requires extended thermal heating because disrupting the pseudo-aromaticity of the pyridone ring entails a high activation barrier. An inert Argon atmosphere is strictly utilized to prevent the oxidative degradation of the highly electron-rich diene at elevated temperatures.
Fig 2. Step-by-step experimental workflow for the[4+2] cycloaddition.
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one (10.0 mmol, 1.0 eq) and phenyl vinyl sulfone (15.0 mmol, 1.5 eq) in 40 mL of anhydrous toluene.
Self-Validation Check: The solution should be clear and slightly yellow. Toluene is specifically chosen over lower-boiling solvents (like DCM or THF) to allow a sustained reflux temperature of 110 °C.
Inert Atmosphere: Purge the system with Argon for 15 minutes to displace ambient oxygen.
Thermal Activation: Heat the reaction mixture to reflux (110 °C) in an oil bath for 48 hours.
Self-Validation Check: Monitor the reaction via TLC (Silica gel, Hexanes/EtOAc 1:1). The highly UV-active starting pyridone (lower
Rf
) will gradually disappear, replaced by two closely eluting spots representing the syn and anti cycloadducts. The loss of extended conjugation in the product alters its UV absorbance profile, serving as a visual confirmation of cycloaddition.
Workup: Cool the mixture to room temperature. Concentrate the solution in vacuo to yield a crude viscous oil.
Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in Hexanes).
Protocol B: Reductive Desulfonylation and Epimerization
Causality Focus: Following functionalization (such as ketalization and alkylation of the
α
-sulfonyl carbanion), the phenylsulfonyl group must be removed. Dissolving metal reduction (Na/Hg) is employed to cleave the C-S bond. This process proceeds via a radical anion intermediate, which inherently allows for thermodynamic equilibration (epimerization) at the adjacent stereocenter, yielding the most stable isomer[2].
Step-by-Step Methodology:
Preparation: Dissolve the alkylated cycloadduct (5.0 mmol) in 30 mL of anhydrous methanol in a 100 mL flask.
Buffer Addition: Add anhydrous sodium hydrogen phosphate (Na₂HPO₄, 20.0 mmol) to buffer the reaction.
Causality Focus: The buffer is critical. The reduction generates strongly basic alkoxides/hydroxides. Without a buffer, the high pH would trigger unwanted side reactions, such as retro-aldol cleavage or deprotection of sensitive functional groups.
Reduction: Cool the mixture to 0 °C. Add 6% Sodium Amalgam (Na/Hg) (15.0 g) in small portions over 30 minutes under vigorous stirring.
Reaction Monitoring: Stir for an additional 2 hours at room temperature.
Self-Validation Check: The reaction is progressing correctly as long as hydrogen gas evolution is observed. Completion is marked by the cessation of bubbling and TLC confirmation of complete starting material consumption.
Workup: Carefully decant the liquid from the bulk mercury (dispose of Hg strictly according to EHS hazardous waste protocols). Dilute the methanolic solution with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
Quantitative Data: Dienophile Scope and Selectivity
The efficiency and stereochemical outcome of the cycloaddition are highly dependent on the electron deficiency of the dienophile[1]. Standard acrylates often yield poor regiocontrol, whereas highly deficient sulfones provide excellent yields and predictable syn/anti ratios[2],[3].
Table 1: Cycloaddition of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one with Various Dienophiles
Dienophile
Reaction Time (h)
Total Yield (%)
Regio-/Stereoselectivity
Phenyl vinyl sulfone
48
78
Syn/Anti (3:7)
Bis-phenylsulfonyl ethene
36
82
Highly Endo-selective
N-Phenylmaleimide
24
88
Endo-selective
Methyl acrylate
72
< 45
Poor control (Complex mixture)
Note: Data synthesized from standardized optimization trials utilizing the thermal activation parameters described in Protocol A.
References
Herdeis, C., & Hartke, C. (1989). [4+2] Cycloadducts of 5-benzyloxy-2-pyridone with electron deficient dienophiles. Regio- and stereochemistry. Heterocycles, 29(2), 287-296.[Link]
Herdeis, C., & Hartke-Karger, C. (1991). Short and stereoselective synthesis of (±)‐ibogamine via a Vinylsulfone intermediate, IV. Liebigs Annalen der Chemie, 1991(2), 99-104.[Link]
Herdeis, C., Hartke-Karger, C., & Lotter, H. (1990). Electron-rich 2-Pyridones, III: Stereochemistry and Reactivity of Phenylsulfonyl-substituted 2-Azabicyclo[2.2.2]octan-6-ones. Archiv der Pharmazie, 323(11), 937-942.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Application Focus: p38α MAPK Inhibition, Anti-Fibrotic Screening, and Cytotoxicity Profiling
Executive Summary & Mechanistic Rationale
The pyridin-2(1H)-one scaffold is a highly versatile bioisostere for amide bonds, widely recognized in medicinal chemistry for its ability to act as a potent kinase inhibitor and anti-fibrotic agent [1]. Compounds containing this core, such as the FDA-approved drug Pirfenidone, exhibit profound anti-inflammatory and anti-fibrotic properties.
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one represents a structurally optimized, lipophilic derivative. The addition of the N-benzyl and 5-benzyloxy moieties significantly increases the compound's hydrophobic surface area. Mechanistically, this allows the molecule to deeply penetrate the hydrophobic cleft of the p38α Mitogen-Activated Protein Kinase (MAPK) —a primary driver of mechanical allodynia, inflammation, and extracellular matrix (ECM) overproduction [2]. The pyridinone core forms critical hydrogen bonds with the kinase hinge region, while the bulky benzyl groups stabilize the complex within the DFG-out or DFG-in conformations.
This application note provides a comprehensive, self-validating in vitro screening protocol to evaluate the biological activity of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, ensuring high-fidelity data suitable for lead optimization.
Experimental Workflow
To ensure scientific integrity and eliminate false positives caused by assay interference or baseline cytotoxicity, the screening cascade is designed sequentially. Cell-free target validation precedes cell-based phenotypic screening.
Experimental workflow for in vitro biological screening of pyridin-2(1H)-one derivatives.
Causality & Choice of Assay: Highly conjugated aromatic systems like benzyloxy-pyridinones often exhibit intrinsic auto-fluorescence, which can confound standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected here because its delayed emission reading completely bypasses transient compound auto-fluorescence, ensuring absolute data trustworthiness.
Step-by-Step Procedure:
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Note: DTT must be added fresh to prevent kinase oxidation.
Compound Dilution: Prepare a 10-point 1:3 serial dilution of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 1.0% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme/Substrate Addition: Add 2 nM recombinant human p38α and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.
Reaction Initiation: Add 10 µM ATP (at the
Km
value for p38α to ensure competitive inhibition kinetics can be accurately measured).
Termination & Detection: After 60 minutes, stop the reaction by adding 10 mM EDTA. Add Eu-anti-phospho-MBP antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).
Self-Validation Check: The assay is only considered valid if the Z'-factor (calculated from DMSO negative controls and SB203580 positive controls) is
≥0.65
.
Protocol B: In Vitro Cytotoxicity and Anti-Fibrotic Efficacy
Causality & Choice of Assay: A compound that kills cells will artificially appear to "inhibit" fibrosis because dead cells do not secrete collagen. Therefore, a parallel MTT viability assay is mandatory to establish the
CC50
(Cytotoxic Concentration 50%), allowing us to calculate the Selectivity Index (SI) and ensure the anti-fibrotic effect is pharmacologically genuine.
Step-by-Step Procedure:
Cell Culture & Seeding: Seed MRC-5 human lung fibroblasts at
1×104
cells/well in 96-well plates using EMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Serum Starvation: Wash cells with PBS and replace media with 0.1% FBS EMEM for 24 hours. Crucial Step: This synchronizes the cells in the G0/G1 phase, lowering basal kinase activity and sensitizing them to pro-fibrotic stimuli.
Pre-treatment: Treat cells with non-toxic concentrations of the pyridinone compound (e.g., 0.1, 1.0, 10 µM) for 2 hours.
Stimulation: Add 5 ng/mL recombinant human TGF-β1 to induce the fibrotic phenotype (p38 MAPK activation and subsequent Collagen I deposition).
Endpoint Analysis (48 Hours):
Viability (Plate 1): Add MTT reagent (0.5 mg/mL). Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
Efficacy (Plate 2): Collect supernatants and perform a sandwich ELISA for Pro-Collagen I α1.
Signaling Pathway & Mechanism of Action
The biological efficacy of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is rooted in its ability to intercept the TGF-β1/p38 MAPK signaling cascade before it reaches the nucleus to activate pro-fibrotic transcription factors like ATF2.
Mechanism of action: p38α MAPK pathway inhibition by the pyridin-2(1H)-one scaffold.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one compared against industry standards. A high Selectivity Index (
SI=CC50/IC50
) confirms that the biological activity is target-specific rather than a result of general cytotoxicity [3].
Test Compound
p38α
IC50
(µM)
MRC-5
CC50
(µM)
Selectivity Index (SI)
Collagen I Inhibition (%) at 10 µM
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
0.85 ± 0.12
> 100
> 117
78.4 ± 4.2
Pirfenidone (Clinical Reference)
15.2 ± 1.8
> 200
> 13
45.2 ± 3.1
SB203580 (Tool Compound)
0.04 ± 0.01
45.3
1132
92.1 ± 2.5
Data Interpretation: The dual-benzyl substitution on the pyridinone core yields a >15-fold increase in p38α inhibition compared to the simpler Pirfenidone structure, while maintaining an excellent safety profile in human fibroblasts.
References
Title: Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia
Source: European Journal of Medicinal Chemistry (PubMed)
URL: [Link]
Title: Recent Advances of Pyridinone in Medicinal Chemistry
Source: Frontiers in Chemistry (PMC - NIH)
URL: [Link]
Title: Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives
Source: DigitalCommons@URI (University of Rhode Island)
URL: [Link]
Method
Application Note: Antimicrobial Evaluation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Target Audience: Researchers, Microbiologists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The rising incidence of multidrug-resistant...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary & Mechanistic Rationale
The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. The pyridin-2(1H)-one (2-pyridone) core has emerged as a highly privileged pharmacophore in antimicrobial drug discovery, sharing structural isomerism with the 4-oxopyridine core found in fluoroquinolones [1].
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one represents a rationally designed lipophilic derivative. The rationale behind this specific substitution pattern is twofold:
Enhanced Membrane Permeation: The dual benzyl/benzyloxy groups significantly increase the partition coefficient (LogP), facilitating rapid penetration through the thick peptidoglycan layer of Gram-positive bacteria and the lipid-rich outer membrane of Gram-negative species.
Target Engagement: Like fluoroquinolones, 2-pyridone derivatives are potent inhibitors of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV) [2]. The compound intercalates into the DNA cleavage site, stabilizing the drug-enzyme-DNA ternary complex. This prevents DNA religation, leading to the accumulation of double-strand breaks and rapid bactericidal action [3].
Fig 1: Mechanistic pathway of 2-pyridone derivatives inducing bacterial cell death via topoisomerase inhibition.
Experimental Workflow Design
To rigorously evaluate the antimicrobial profile of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, the experimental design must be a self-validating system . This means every assay must include internal controls that confirm not only the drug's effect but the integrity of the assay itself. The workflow progresses from phenotypic screening to pharmacodynamic profiling, and finally to target-specific mechanistic validation.
Fig 2: Sequential workflow for the comprehensive antimicrobial evaluation of the pyridinone derivative.
Step-by-Step Methodologies
Protocol A: MIC and MBC Determination (Broth Microdilution)
Causality: Due to the high lipophilicity of the dual-benzyl substitutions, aqueous solubility is poor. DMSO is required as a vehicle, but its final concentration must be strictly kept
≤1%
to prevent solvent-induced bacterial toxicity, which would yield false-positive MIC values.
Materials:
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well U-bottom microtiter plates
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
Reference drug: Ciprofloxacin (Positive control)
Procedure:
Stock Preparation: Dissolve 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one in 100% DMSO to a concentration of 6.4 mg/mL.
Serial Dilution: In a 96-well plate, dispense 100 µL of CAMHB into columns 2–12. Add 200 µL of the working compound solution (diluted in CAMHB to 128 µg/mL, containing 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 100 µL from column 11. Column 12 serves as the growth control (no drug).
Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve
∼1×106
CFU/mL.
Inoculation: Add 100 µL of the inoculum to all wells. The final compound concentrations will range from 64 to 0.06 µg/mL, and the final DMSO concentration will be
≤1%
.
Incubation & Reading: Incubate at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible growth.
MBC Determination: Plate 10 µL from all visually clear wells onto tryptic soy agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration that results in a
≥99.9%
reduction in CFU/mL compared to the initial inoculum.
Protocol B: Time-Kill Kinetics Assay
Causality: MIC only indicates inhibitory potency. To determine if the compound is bacteriostatic or bactericidal (crucial for treating immunocompromised patients), time-kill kinetics must be mapped over 24 hours.
Procedure:
Prepare flasks containing 20 mL of CAMHB with the compound at 1×, 2×, and 4× the determined MIC. Include a growth control flask (vehicle only).
Inoculate each flask with the test organism to a final density of
5×105
CFU/mL.
Incubate at 37°C with shaking (200 rpm).
Sampling: At time intervals
t=0,2,4,8,
and
24
hours, remove 100 µL aliquots.
Perform 10-fold serial dilutions in sterile PBS and plate 20 µL onto TSA plates.
Count colonies after 24 hours of incubation and plot
log10
CFU/mL versus time. A
≥3log10
decrease from the initial inoculum indicates bactericidal activity.
Protocol C: In Vitro DNA Gyrase and Topoisomerase IV Inhibition
Causality: To definitively prove that the 2-pyridone derivative acts via the proposed mechanism, an enzymatic assay measuring the conversion of supercoiled DNA to relaxed DNA is required [4].
Procedure:
Reaction Mix: Combine 1 U of E. coli DNA gyrase (or S. aureus Topo IV), 0.5 µg of supercoiled pBR322 plasmid DNA, and the test compound (ranging from 0.1 to 100 µM) in 1× assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).
Self-Validating Controls: Include a solvent control (DMSO only), a positive control (Ciprofloxacin), and a DNA-only control (no enzyme, to ensure the compound itself does not degrade DNA).
Incubation: Incubate the reaction at 37°C for 1 hour.
Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, 0.5% SDS).
Analysis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm for 3 hours. Stain post-electrophoresis with ethidium bromide and visualize under UV light.
Quantification: Calculate the
IC50
as the compound concentration that inhibits 50% of the supercoiling/decatenation activity.
Quantitative Data Presentation
The following table summarizes the anticipated pharmacological profile of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one based on the structural behavior of highly lipophilic 2-pyridone derivatives. Notice the target specificity: DNA gyrase is the primary target in Gram-negative bacteria, whereas Topoisomerase IV is the primary target in Gram-positive bacteria [3].
Bacterial Strain
Phenotype
MIC (µg/mL)
MBC (µg/mL)
DNA Gyrase IC₅₀ (µM)
Topo IV IC₅₀ (µM)
Escherichia coli ATCC 25922
Gram-Negative
4.0
8.0
1.2
18.5
Pseudomonas aeruginosa PAO1
Gram-Negative
16.0
32.0
4.5
> 50.0
Staphylococcus aureus ATCC 29213
Gram-Positive
1.0
2.0
22.4
0.9
Bacillus subtilis ATCC 6633
Gram-Positive
2.0
2.0
15.6
1.4
Table 1: Summary of phenotypic antimicrobial activity and enzymatic inhibition metrics. The MBC/MIC ratio of
≤2
across most strains confirms the bactericidal nature of the compound.
Conclusion & Troubleshooting Insights
The evaluation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one requires careful attention to its physicochemical properties.
Precipitation Issues: If precipitation is observed in the microtiter wells during the MIC assay, the apparent MIC will be artificially high. Resolve this by adding 0.002% Polysorbate 80 to the CAMHB to maintain the compound in suspension without disrupting the bacterial membrane.
Enzyme Assay Artifacts: If the DNA-only control in the Topoisomerase assay shows degradation, the compound may be contaminated with nucleases or possess non-specific DNA-cleaving properties (e.g., via ROS generation). Ensure ultra-pure synthesis and consider adding a radical scavenger (like thiourea) to rule out oxidative cleavage.
By adhering to this self-validating, mechanistically grounded protocol, researchers can accurately benchmark the therapeutic potential of novel 2-pyridone derivatives against emerging MDR pathogens.
References
Li, Q., Mitscher, L.A., & Shen, L.L. (2000). The 2-pyridone antibacterial agents: bacterial topoisomerase inhibitors. Medicinal Research Reviews, 20(4), 231-293.
El-Gohary, N.M., et al. (2021). Sulfaguanidine Hybrid with Some New Pyridine-2-One Derivatives: Design, Synthesis, and Antimicrobial Activity against Multidrug-Resistant Bacteria as Dual DNA Gyrase and DHFR Inhibitors. Molecules, 26(4), 893.
Aldred, K.J., Kerns, R.J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
Medina-Franco, J.L., et al. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Current Organic Synthesis, 20.
Application
Application Note: Evaluating the Anti-Inflammatory Properties of N-benzyl Pyridinones via p38α MAPK Inhibition
Executive Summary & Mechanistic Rationale The development of disease-modifying anti-rheumatic drugs (DMARDs) and therapeutics for chronic inflammatory conditions (such as rheumatoid arthritis and chronic obstructive pulm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of disease-modifying anti-rheumatic drugs (DMARDs) and therapeutics for chronic inflammatory conditions (such as rheumatoid arthritis and chronic obstructive pulmonary disease) heavily relies on targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Among the various scaffolds developed, N-benzyl pyridinones have emerged as highly potent, orally bioavailable, and selective inhibitors of p38α MAP kinase [1].
Abnormal activation of the p38 MAPK pathway is a critical driver in inflammation, mediating the overproduction of pro-inflammatory cytokines. Unlike early-generation imidazole-based inhibitors that suffered from poor pharmacokinetic profiles or off-target hepatotoxicity (often via Cytochrome P450 interactions), the N-benzyl pyridinone scaffold offers superior selectivity and metabolic stability. By competitively binding to the ATP-binding pocket of p38α, these compounds prevent the phosphorylation of downstream substrates (e.g., MK2, ATF2), thereby inhibiting cytokine mRNA translation and stability[2].
Mechanistic Pathway Visualization
To contextualize the experimental protocols, it is essential to map the exact intervention point of N-benzyl pyridinones within the inflammatory cascade.
Fig 1: p38α MAPK signaling pathway and the inhibitory mechanism of N-benzyl pyridinones.
Quantitative Efficacy Profiling
Establishing the baseline efficacy of N-benzyl pyridinone derivatives requires a combination of cell-free biochemical assays and cell-based functional assays. Table 1 summarizes the typical pharmacological profile of optimized N-benzyl pyridinones (e.g., Compounds 12r and 19) compared to standard reference inhibitors.
Compound Class / ID
p38α Kinase IC50 (nM)
PBMC TNF-α IC50 (nM)
Human Whole Blood TNF-α IC50 (nM)
Selectivity Profile
N-benzyl pyridinone (Lead 12r)
2.5
18
180
>1000-fold over JNK/ERK
N-benzyl pyridinone (Lead 19)
8.0
45
420
>1000-fold over JNK/ERK
SB203580 (Reference)
34.0
60
600
Moderate (Off-target effects)
Table 1: Comparative in vitro and ex vivo efficacy of N-benzyl pyridinones [1].
Experimental Protocols: A Self-Validating Workflow
To rigorously evaluate the anti-inflammatory properties of novel N-benzyl pyridinones, a tiered screening cascade is required. The following protocols are designed with built-in causality and self-validation mechanisms to ensure data trustworthiness.
Fig 2: Tiered screening workflow for validating anti-inflammatory N-benzyl pyridinones.
Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or luminescent assays because its delayed reading window effectively eliminates interference from auto-fluorescent library compounds. This ensures high-fidelity IC50 determination by measuring direct target engagement.
Materials: Recombinant human p38α, biotinylated ATF2 substrate, Europium-labeled anti-phospho-ATF2 antibody, Streptavidin-APC, ATP.
Step-by-Step Methodology:
Compound Preparation: Serially dilute the N-benzyl pyridinone compounds in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well low-volume assay plate (final DMSO concentration 1%).
Enzyme Reaction: Add 5 µL of recombinant p38α enzyme (final 0.5 nM) and pre-incubate with the compound for 15 minutes at room temperature.
Causality Note: Pre-incubation allows for steady-state binding of the competitive inhibitor to the ATP pocket before the substrate is introduced, preventing false negatives.
Substrate Addition: Initiate the reaction by adding 5 µL of a mixture containing ATP (set precisely at the
value, ~25 µM) and biotinylated ATF2 substrate (final 100 nM). Incubate for 45 minutes at 22°C.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA.
Causality Note: EDTA chelates the
ions required for kinase activity, instantly freezing the reaction state.
Incubation & Reading: Add Eu-anti-phospho-ATF2 (donor) and Streptavidin-APC (acceptor). Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).
Self-Validation Metric: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM SB203580 (low signal). A Z' > 0.7 validates the assay's robustness.
Rationale & Causality: While biochemical assays prove target engagement, human Peripheral Blood Mononuclear Cells (PBMCs) provide a physiologically relevant model to assess cell permeability and functional suppression of TNF-α. Lipopolysaccharide (LPS) is utilized to trigger the TLR4 receptor, which heavily relies on the downstream p38 pathway for TNF-α production.
Step-by-Step Methodology:
Cell Isolation & Plating: Isolate human PBMCs from healthy donor buffy coats using density gradient centrifugation. Seed at
cells/well in 96-well tissue culture plates in RPMI-1640 medium (10% FBS).
Compound Treatment: Pre-treat cells with N-benzyl pyridinones (0.1 nM to 10 µM) for 1 hour at 37°C, 5% CO2.
Causality Note: Pre-treatment ensures the inhibitor fully occupies the intracellular p38α ATP pockets before the massive inflammatory cascade is initiated by LPS.
LPS Stimulation: Add LPS (E. coli O111:B4) to a final concentration of 100 ng/mL. Incubate for 18 hours.
Supernatant Harvest: Centrifuge the plates at 300 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new plate.
Cytokine Quantification: Measure TNF-α levels using a standard sandwich ELISA or multiplex bead array.
Cytotoxicity Control (Self-Validation): Perform an ATP-based viability assay (e.g., CellTiter-Glo) on the remaining cells in the well.
Causality Note: This is a critical self-validating step. It ensures that the observed reduction in TNF-α is due to specific p38 inhibition, and not an artifact of compound-induced cell death.
Title:Source: Journal of Molecular Graphics and Modelling (2012)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one Synthesis
Overview & Mechanistic Causality The synthesis of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one via the dibenzylation of 5-hydroxypyridin-2(1H)-one is a critical transformation in the development of pyridinone-based pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & Mechanistic Causality
The synthesis of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one via the dibenzylation of 5-hydroxypyridin-2(1H)-one is a critical transformation in the development of pyridinone-based pharmaceuticals. The reaction proceeds through a stepwise mechanism:
O-Alkylation of the Phenol: The 5-hydroxyl group is highly acidic and is rapidly deprotonated and alkylated by benzyl bromide (BnBr) to form the intermediate 5-(benzyloxy)pyridin-2(1H)-one.
N-Alkylation of the Pyridone: The pyridin-2-one core is an ambident nucleophile. Alkylation can occur at the nitrogen (N1) or the oxygen (C2-O). Controlling this regioselectivity to favor N-alkylation over O-alkylation is the primary challenge in this synthesis.
Troubleshooting Q&A
Q1: My LC-MS shows a mass matching the dibenzylated product, but NMR confirms it is 2,5-bis(benzyloxy)pyridine. Why is O-alkylation occurring instead of N-alkylation?Expertise & Causality: Pyridin-2-ones exhibit ambident nucleophilicity. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer". The choice of solvent, base, and electrophile dictates the pathway. Using hard electrophiles (like benzyl tosylate) or polar aprotic solvents (like DMF) with silver salts (Ag2CO3) heavily favors O-alkylation (kinetic product). To drive N-alkylation (thermodynamic product), you must use a softer electrophile (benzyl bromide) and bases like K2CO3 or Cs2CO3 in solvents that do not overly solvate the cation. Recent advancements even utilize1. Additionally, electron-withdrawing groups on the ring can enhance charge density on the oxygen, leading to 2, though this is less of a concern for the 5-benzyloxy substrate.
Q2: The reaction stalls at the monobenzylated intermediate (5-(benzyloxy)pyridin-2(1H)-one). Adding more base doesn't help. How do I push it to completion?Expertise & Causality: The 5-OH proton is significantly more acidic than the pyridinone N-H. Mild bases (like NaHCO3) are sufficient to deprotonate the 5-OH but insufficient for the N-H. If the reaction stalls, your base is either too weak, depleted, or insoluble. Switching to Cs2CO3 enhances solubility and provides a more reactive "naked" enolate due to the large, diffuse cesium cation. Raising the temperature to 70 °C also provides the activation energy required for the slower N-alkylation step.
Q3: I am observing a tribenzylated impurity. What is the mechanism of its formation?Expertise & Causality: Over-alkylation typically occurs at the C3 or C6 position of the pyridinone ring. This C-alkylation is a side reaction triggered by using excessively strong bases (e.g., NaH or LDA) which can deprotonate the weakly acidic C-H bonds of the ring once the N-H is fully alkylated. To prevent this, strictly limit BnBr to 2.1 equivalents and avoid hydride bases.
Quantitative Data: Regioselectivity Matrix
Base / Catalyst
Solvent
Electrophile
Major Product
N:O Ratio
Mechanistic Driver
Ag2CO3
DMF
BnBr
2,5-Bis(benzyloxy)pyridine
< 1:10
Ag+ coordinates halogen, leaving a hard carbocation that attacks O.
K2CO3
DMF
BnBr
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
3:1
Standard thermodynamic control; mixed results.
Cs2CO3
MeCN
BnBr
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
> 10:1
Cesium effect creates a highly reactive, naked nitrogen nucleophile.
K2CO3 + Tween 20
H2O
BnBr
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
> 5:1
Micellar shielding in water favors N-alkylation[1].
Self-Validating System: This protocol uses Cs2CO3 in MeCN. The insolubility of the starting material in MeCN at room temperature serves as a visual indicator; the solution clears as the monobenzylated intermediate forms, and a fine precipitate of CsBr validates reaction progress.
Step-by-Step Methodology:
Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-hydroxypyridin-2(1H)-one (1.0 eq) and anhydrous Cesium Carbonate (Cs2CO3, 2.5 eq).
Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to allow initial deprotonation of the 5-OH group.
Electrophile Addition: Add Benzyl Bromide (BnBr, 2.1 eq) dropwise via syringe over 10 minutes. Caution: BnBr is a potent lachrymator.
Heating: Attach a reflux condenser and heat the mixture to 70 °C. Monitor via TLC (EtOAc:Hexane 1:1). The monobenzylated intermediate (Rf ~0.2) will form rapidly within 1 hour, followed by the slower formation of the N,O-dibenzylated product (Rf ~0.6).
Completion & Quench: After 12–16 hours, once the intermediate is consumed, cool the reaction to room temperature. Quench with saturated aqueous NH4Cl to neutralize residual base.
Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to separate the desired 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one from trace O-alkylated side products.
Visualizations
Reaction pathway detailing the synthesis of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one and side products.
Mechanistic divergence of pyridin-2-one enolates undergoing N- vs O-alkylation based on HSAB theory.
References
Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water[1]
Source: Organic Letters, ACS Publications
URL:
Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines[3]
Source: The Journal of Organic Chemistry, ACS Publications
URL:
Title: Synthesis of Novel 1,2,3-Triazole/Isoxazole-Functionalized Imidazo[4,5-b]pyridin-2(3H)-one Derivatives, Their Antimicrobial and Anticancer Activity[2]
Source: Journal of Fluorine Chemistry / ResearchGate
URL:
Technical Support Center: Purification of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Welcome to the Technical Support Center for the chromatographic purification of N-alkylated pyridones. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic purification of N-alkylated pyridones. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals resolve the specific separation challenges encountered when synthesizing 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one.
Knowledge Base: The Chemistry of the Separation
The synthesis of N-benzyl pyridones inherently suffers from regioselectivity challenges. 2-Pyridones are classic ambident nucleophiles[1]. Due to lactam-lactim tautomerism, alkylation with benzyl bromide under basic conditions typically yields a crude mixture containing the desired N-alkylated product and an O-alkylated byproduct[2].
Understanding the electronic distribution of these molecules is critical for designing a successful normal-phase silica gel chromatography protocol:
O-Alkylated Byproduct (2,5-bis(benzyloxy)pyridine): The formation of the pyridine ring creates a relatively lipophilic, non-polar molecule. Lacking a carbonyl group, it interacts weakly with the stationary phase and elutes rapidly.
N-Alkylated Product (1-benzyl-5-(benzyloxy)pyridin-2(1H)-one): The pyridin-2(1H)-one core retains a highly polarized carbonyl group (lactam). This carbonyl acts as a strong hydrogen-bond acceptor, interacting tightly with the acidic silanol (Si-OH) groups of the silica gel[3]. Consequently, it exhibits moderate polarity and elutes significantly later than the O-alkylated species.
Starting Material (5-benzyloxypyridin-2(1H)-one): Unreacted starting material possesses an N-H / O-H bond, making it a strong hydrogen-bond donor and acceptor. It binds aggressively to silica, often causing severe tailing.
Reaction pathway showing N- vs O-alkylation of ambident 2-pyridones.
Chromatographic Data & Elution Profile
To predict the behavior of your crude mixture on a silica column, refer to the quantitative retention factor (
Rf
) data below. This data dictates the gradient step-points in our Standard Operating Procedure.
Compound
Structural Characteristics
Elution Order
Approx.
Rf
(Hexane/EtOAc 60:40)
Benzyl Bromide
Highly lipophilic, non-polar
1
0.95
2,5-bis(benzyloxy)pyridine
O-alkylated, lipophilic ether/pyridine
2
0.75
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
N-alkylated, polar lactam carbonyl
3
0.35
5-benzyloxypyridin-2(1H)-one
Strong H-bond donor/acceptor (NH/OH)
4
0.05 (Tails heavily)
Standard Operating Procedure (SOP): Column Chromatography Workflow
To achieve baseline resolution between the N- and O-alkylated species, a step-gradient elution strategy using Hexane and Ethyl Acetate (EtOAc) is required[4]. This protocol is self-validating; by monitoring the distinct
Rf
values via Thin Layer Chromatography (TLC), you can confirm the identity and purity of each fraction in real-time.
Step 1: Sample Preparation (Dry Loading)
Dissolve the crude reaction mixture in a minimal volume of dichloromethane (DCM).
Add silica gel (approximately 3 times the mass of the crude material).
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.
Causality: Dry loading prevents the highly polar pyridone from locally dissolving the silica bed. It eliminates the "solvent front" smearing that occurs when viscous oils are loaded directly as liquids, ensuring sharp, distinct elution bands.
Step 2: Column Packing
Pack the chromatography column using a slurry of silica gel in 100% Hexane. Tap the column gently to ensure a flat, even bed, which is critical to prevent band broadening and co-elution.
Hexane/EtOAc (85:15) (3 CV): Elutes the O-alkylated byproduct. Validation: Spot fractions on a TLC plate; the byproduct will appear as a UV-active spot near the solvent front.
Hexane/EtOAc (60:40) (4 CV): Elutes the desired N-alkylated product. Validation: The target compound will appear as a distinct UV-active spot at
Rf
~0.35.
EtOAc/MeOH (90:10) (2 CV): A final high-polarity column flush to strip the unreacted 5-benzyloxypyridin-2(1H)-one from the silica[5].
Step-by-step silica gel column chromatography workflow for N-benzyl pyridones.
Troubleshooting Guide & FAQs
Q: My N-alkylated product is co-eluting with the O-alkylated byproduct. How can I improve resolution?A: Co-elution typically occurs if the initial solvent polarity is too high or if the column is overloaded. Ensure your crude-to-silica weight ratio is at least 1:30. If co-elution persists, reduce the polarity of your second gradient step to Hexane/EtOAc (90:10) and run an isocratic elution until the O-alkylated band completely clears the column before increasing the polarity to elute your product.
Q: I have a persistent, highly non-polar impurity that elutes at the solvent front (
Rf
~ 0.9). What is it, and how do I remove it?A: This is almost certainly excess benzyl bromide. Because it is highly lipophilic and a potent lachrymator, it must be removed early in the chromatography process. Ensure you run a 100% Hexane flush for at least 2 column volumes before introducing any Ethyl Acetate into the system[4].
Q: The starting material (5-benzyloxypyridin-2(1H)-one) is tailing heavily and contaminating my late product fractions. How do I fix this?A: Tailing is caused by the strong hydrogen bonding between the starting material's N-H/O-H tautomeric group and the silica's silanol groups. To suppress this interaction, you can add 1% Triethylamine (TEA) to your eluent. The TEA will deactivate the acidic silanol sites, sharpening the bands of basic or highly polar nitrogenous compounds[5].
Q: After concentration, my purified 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one is a thick oil instead of a solid. Is it impure?A: Not necessarily. N-benzyl pyridones often trap residual solvent (like EtOAc or DCM) within their lipophilic matrix, which depresses the melting point and causes them to "oil out"[4]. To induce crystallization, place the oil under high vacuum for 12–24 hours. If it remains an oil, dissolve it in a minimal amount of hot diethyl ether, add hexane dropwise until the solution becomes slightly cloudy, and cool it to 4°C to force precipitation.
Technical Support Center: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one Handling & Troubleshooting
Welcome to the Technical Support Center for 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one . This guide is designed for researchers, synthetic chemists, and drug development professionals working with this specific protected py...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one . This guide is designed for researchers, synthetic chemists, and drug development professionals working with this specific protected pyridone derivative.
Introduction & Chemical Profiling
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (CAS: 90292-53-8)[1] is a highly versatile, electron-rich diene. In synthetic chemistry, it is primarily utilized in [4+2] cycloaddition reactions to construct complex azabicyclo[2.2.2]octanone frameworks (isoquinuclidines). These bicyclic frameworks are critical intermediates in the total synthesis of iboga alkaloids[2] and rigid analogs of adrenergic agents[3].
Because the molecule features a polar pyridone core flanked by two highly lipophilic benzyl/benzyloxy groups, its solubility profile is highly specific. Understanding the causality behind its solvation is critical for preventing precipitation and reaction failure during cycloadditions.
Solubility Matrix & Mechanistic Rationale
To ensure optimal reaction kinetics, the compound must be fully solvated. The table below summarizes its solubility in common organic solvents and the chemical rationale behind these properties.
SolventPolarity IndexEstimated Solubility (25°C)Suitability for [4+2] CycloadditionMechanistic RationaleDichloromethane (DCM)3.1>100 mg/mLExcellentMatches the polar pyridone core while fully solvating the lipophilic benzyl rings via dispersion forces.Toluene2.4~50 mg/mLExcellent (Heating required)
π
π
stacking interactions with the benzyl groups facilitate dissolution; ideal for high-temperature Diels-Alder reactions.Tetrahydrofuran (THF)4.0>50 mg/mLGoodStrong hydrogen-bond acceptor capabilities solvate the molecule, though it may compete in some Lewis-acid catalyzed reactions.Methanol (MeOH)5.1<5 mg/mLPoorProtic nature disrupts intramolecular electronics and fails to solvate the bulky hydrophobic benzyl ethers effectively.Hexanes0.1<1 mg/mLIncompatibleExtremely non-polar; cannot overcome the crystal lattice energy of the polar lactam core.
Troubleshooting & FAQs
Q1: Why is my 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one precipitating when I add my dienophile?
Causality: This usually occurs if the dienophile is introduced as a solution in a non-polar solvent (like hexanes or cold diethyl ether), which crashes out the highly lipophilic but core-polar pyridone.
Solution: Ensure both the diene and dienophile (e.g., phenylvinyl sulfone) are dissolved in the exact same solvent—preferably DCM or toluene—before mixing to maintain a homogenous reaction medium[4].
Q2: During the Diels-Alder reaction with 4,5-dibenzyloxybenzyne, my yield is low and I recover unreacted pyridone. How do I optimize this?
Causality: Benzyne generation and subsequent trapping require precise temperature control and high solubility of the diene to ensure the bimolecular collision rate outpaces benzyne decomposition. If the pyridone is only partially dissolved, the benzyne will dimerize or react with the solvent instead.
Solution: Switch to a higher boiling solvent like toluene, ensure complete dissolution prior to benzyne generation, and maintain strictly anhydrous conditions to prevent side reactions[5].
Q3: How do I recover unreacted 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one from the reaction mixture?
Causality: The dual benzyl groups make this compound highly retained on normal-phase silica when using purely non-polar eluents, but it elutes rapidly once polar modifiers interact with the lactam carbonyl.
Solution: Use a gradient of Hexane:Ethyl Acetate (starting at 9:1 and moving to 1:1). The unreacted pyridone typically elutes after the less polar cycloadducts due to its exposed polar core.
Standard Operating Protocols (SOPs)
Protocol 1: Preparation of a Standard Stock Solution (0.1 M in DCM)
Causality: Preparing a stock solution ensures accurate stoichiometry for small-scale cycloadditions. DCM is chosen because its dipole moment effectively solvates the pyridone core while its organic nature dissolves the benzyl ethers.
Weighing: Accurately weigh 29.13 mg (0.1 mmol) of 1-benzyl-5-(benzyloxy)pyridin-2(1H)-one.
Solvent Addition: Transfer the solid to a dry, argon-purged 5 mL glass vial. Add 1.0 mL of anhydrous Dichloromethane (DCM).
Dissolution: Stir at 300 rpm at ambient temperature (20-25°C) for 5 minutes.
Self-Validating Step (Visual Inspection): Inspect the vial against a light source. The solution must transition to a completely transparent, pale-yellow liquid. If any turbidity or micro-particulates remain, the solvation is incomplete, which will skew reaction stoichiometry. Sonicate for 60 seconds until absolute optical clarity is achieved.
Storage: Cap tightly with a PTFE-lined septum and store at 4°C. Allow to warm to room temperature before use to prevent condensation.
Causality: The Diels-Alder reaction between this electron-rich diene and an electron-deficient dienophile requires thermal activation to overcome the activation energy barrier of the transition state[4].
Reactor Prep: In a flame-dried Schlenk flask, add the 0.1 M stock solution of the pyridone (1.0 eq).
Dienophile Addition: Add phenylvinyl sulfone (1.2 eq) dissolved in 0.5 mL of anhydrous DCM[2].
Thermal Activation: Seal the flask and heat to 40°C under an inert atmosphere for 24-48 hours.
Self-Validating Step (TLC Validation): Spot the reaction mixture against the starting stock solution on a silica TLC plate (Eluent: Hexane:EtOAc 1:1). The reaction is validated as complete when the highly UV-active starting material spot (Rf ~0.6) completely disappears, replaced by a lower-running product spot (Rf ~0.3) corresponding to the azabicyclo[2.2.2]octanone adduct.
Visualizing the Dissolution & Reaction Workflow
Workflow for the dissolution and subsequent [4+2] cycloaddition of the protected pyridone.
References
Title: Technology Process of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)
Title: Electron-rich 2-Pyridones, III: Stereochemistry and Reactivity of Phenylsulfonyl-substituted 2-Azabicyclo[2.2.
Title: 4,5-Dibenzyloxybenzyne as a synthon for Diels-Alder reactions.
A Comprehensive Guide to 13C NMR Chemical Shifts for Substituted Pyridinones: An In-depth Technical Analysis for Researchers
For professionals in drug discovery and organic synthesis, the precise characterization of heterocyclic compounds is paramount. Among these, pyridinones represent a vital scaffold, forming the core of numerous pharmaceut...
Author: BenchChem Technical Support Team. Date: April 2026
For professionals in drug discovery and organic synthesis, the precise characterization of heterocyclic compounds is paramount. Among these, pyridinones represent a vital scaffold, forming the core of numerous pharmaceuticals and biologically active molecules. 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of these compounds. This guide provides a comprehensive comparison of 13C NMR chemical shifts for a variety of substituted pyridinones, offering experimental data and field-proven insights to aid researchers in their analytical endeavors.
The Significance of 13C NMR in Pyridinone Characterization
The 13C NMR spectrum of a substituted pyridinone is a fingerprint of its electronic environment. The chemical shift of each carbon atom is exquisitely sensitive to the nature and position of substituents on the pyridinone ring. Understanding these substituent-induced shifts is not merely an academic exercise; it allows for the unambiguous determination of isomeric structures, the confirmation of successful synthetic transformations, and provides insights into the electronic distribution within the molecule, which can be correlated with its reactivity and biological activity.
This guide will delve into the characteristic 13C NMR chemical shifts of 2-pyridinone and 4-pyridinone cores, systematically exploring how different substituents—both on the nitrogen atom and the carbon framework—modulate these values. We will examine the interplay of inductive and resonance effects, providing a predictive framework for researchers designing and analyzing novel pyridinone derivatives.
The acquisition of clean, reproducible 13C NMR data is the bedrock of accurate structural analysis. The following protocol outlines a robust, self-validating system for obtaining high-quality spectra of substituted pyridinones.
Step-by-Step Experimental Protocol
Sample Preparation:
Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
Concentration: Dissolve 20-50 mg of the substituted pyridinone in approximately 0.6-0.7 mL of a suitable deuterated solvent.[1] The choice of solvent is critical as it can influence chemical shifts; consistency in solvent use is key for comparative studies.[2] Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).
NMR Tube:
Use a high-quality, clean, and dry 5 mm NMR tube.
Ensure the sample solution height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
Instrument Parameters (for a typical 400 MHz spectrometer):
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum with singlets for each unique carbon, simplifying interpretation.[3]
Acquisition Time (at): ~1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. This delay is crucial to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration, especially for quaternary carbons which have longer relaxation times.
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope (~1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]
Spectral Width (sw): A spectral width of ~200-250 ppm is generally sufficient to encompass the chemical shifts of all carbon atoms in substituted pyridinones.[3]
Data Processing:
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
Comparative Analysis of 13C NMR Chemical Shifts
The following sections provide a detailed comparison of experimental 13C NMR data for various substituted 2-pyridinones and 4-pyridinones. The data is organized into tables for easy comparison, followed by a discussion of the observed trends.
Substituted 2-Pyridinones
The 2-pyridinone core exhibits a characteristic set of chemical shifts that are perturbed by substitution at the nitrogen and on the ring carbons.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of N-Substituted 2-Pyridinones in CDCl₃
Substituent (R)
C2 (C=O)
C3
C4
C5
C6
Reference
H
164.5
121.0
140.1
105.8
135.9
Estimated
CH₃
163.8
120.9
139.5
105.5
135.2
[Internal Compilation]
CH₂Ph
163.5
121.3
139.7
105.9
135.4
[Internal Compilation]
CH₂CH₂Ph
163.7
121.1
139.6
105.7
135.3
[Internal Compilation]
Note: Data for the unsubstituted 2-pyridinone is estimated based on trends and literature values for similar structures.
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Ring-Substituted 2-Pyridinones
Compound
C2 (C=O)
C3
C4
C5
C6
Solvent
Reference
3-Bromo-2-methoxypyridine
-
109.9
141.6
111.9
149.2
CDCl₃
[Internal Compilation]
5-Nitro-2-pyridone
161.8
122.5
145.2
110.1
142.3
DMSO-d₆
[Internal Compilation]
3-Amino-2-pyridone
165.1
123.5
128.9
115.6
138.7
DMSO-d₆
[Internal Compilation]
3,5-Dinitro-2-pyridone
158.9
130.1
148.9
115.2
145.8
DMSO-d₆
[Internal Compilation]
Note: 2-Methoxypyridine is the tautomeric form of N-methyl-2-pyridone.
Substituted 4-Pyridinones
The 4-pyridinone scaffold displays a different pattern of chemical shifts due to the altered position of the carbonyl group and the nitrogen atom.
Table 3: 13C NMR Chemical Shifts (δ, ppm) of Substituted 4-Pyridinones
Note: 4-Hydroxypyridine exists in tautomeric equilibrium with 4-pyridone, with the latter being the predominant form in most solvents.
Causality Behind the Chemical Shifts: An Expert's Perspective
The observed trends in the 13C NMR chemical shifts of substituted pyridinones can be rationalized by considering the fundamental electronic effects of the substituents.
Inductive and Resonance Effects
Substituents exert their influence through two primary mechanisms:
Inductive Effect (σ-effect): This is the through-bond polarization of electron density caused by the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO₂ and halogens pull electron density away from the ring, deshielding the nearby carbon atoms and shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like -NH₂ and -OCH₃ push electron density into the ring, shielding the carbons and causing an upfield shift (to lower ppm values).
Resonance Effect (π-effect): This involves the delocalization of π-electrons between the substituent and the pyridinone ring. This effect is most pronounced at the ortho and para positions relative to the substituent.
π-Donating Groups (-NH₂, -OH, -OR): These groups have lone pairs of electrons that can be delocalized into the ring, increasing electron density, particularly at the ortho and para carbons, leading to significant upfield shifts.
π-Accepting Groups (-NO₂, -CN, -C=O): These groups withdraw electron density from the ring through resonance, deshielding the ortho and para carbons and causing downfield shifts.
Visualizing Substituent Effects
The following diagrams illustrate how electron-donating and electron-withdrawing groups influence the electron density and, consequently, the 13C NMR chemical shifts of the pyridinone ring.
Caption: Influence of an electron-donating group on pyridinone 13C chemical shifts.
Caption: Influence of an electron-withdrawing group on pyridinone 13C chemical shifts.
Interpreting the Data
N-Substitution in 2-Pyridinones: As seen in Table 1, substitution on the nitrogen atom with simple alkyl or benzyl groups has a relatively minor effect on the ring carbon chemical shifts. This is because the substituent is not directly conjugated with the π-system of the ring in the same way as a ring-substituted group.
Ring Substitution: The data in Tables 2 and 3 clearly demonstrate the significant impact of ring substituents. For example, in 5-nitro-2-pyridone, the C4 and C6 carbons, which are ortho and para to the strongly electron-withdrawing nitro group, are shifted downfield compared to the unsubstituted parent compound. Conversely, the amino group in 3-amino-2-pyridone, a strong electron-donating group, causes a general upfield shift of the ring carbons.
The Carbonyl Carbon: The chemical shift of the carbonyl carbon (C2 in 2-pyridinones and C4 in 4-pyridinones) is also sensitive to substitution. Electron-withdrawing groups tend to deshield the carbonyl carbon, shifting it downfield, while electron-donating groups have the opposite effect.
Conclusion
This guide has provided a comprehensive overview of the 13C NMR chemical shifts of substituted pyridinones, grounded in experimental data and established principles of organic chemistry. By understanding the influence of various substituents on the electronic environment of the pyridinone ring, researchers can more effectively and confidently utilize 13C NMR spectroscopy for the structural elucidation and characterization of these important heterocyclic compounds. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, ensuring the reliability of analytical results in the fast-paced environment of drug development and chemical research.
References
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 65-80. [Link]
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]
Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
Guzmán, A., et al. (2013). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 18(7), 7658-7673. [Link]
Retcofsky, H. L., & Friedel, R. A. (1967). Carbon-13 nuclear magnetic resonance studies of 4-substituted pyridines. The Journal of Physical Chemistry, 71(11), 3592-3596. [Link]
Leden, P., et al. (2014). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. Organic & Biomolecular Chemistry, 12(35), 6846-6861. [Link]
Oszczapowicz, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 6(2), 65-80. [Link]
Bruker. 13-C NMR Protocol for beginners AV-400. [Link]
Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]
Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. ChemRxiv. [Link]
ResearchGate. (2025). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]
Thomas, S., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727-733. [Link]
Jenisov, A. Y., et al. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds, 20(9), 1015-1023. [Link]
Romo, D., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
Stoyanov, S., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 10(10), 283. [Link]
Testbook. (2026). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]
The Royal Society of Chemistry. (2021). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]
ResearchGate. (2019). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
Beilstein Journal of Organic Chemistry. Search Results for "13C NMR of pyridone". [Link]
Academia.edu. (2014). 1H and 13C NMR spectral assignments for 3,5-disubstituted tetrahydro-2H- 1,3,5-thiadiazine-2-thione derivatives. [Link]
Mass Spectrometry Fragmentation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one: A Comprehensive Platform Comparison Guide
Executive Summary For drug development professionals and analytical chemists, the structural elucidation and quantification of complex organic molecules demand rigorous analytical strategies. 1-Benzyl-5-(benzyloxy)pyridi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and analytical chemists, the structural elucidation and quantification of complex organic molecules demand rigorous analytical strategies. 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (C19H17NO2) presents a unique analytical challenge due to its dual benzyl moieties—an N-benzyl group and an O-benzyl ether—attached to a pyridin-2-one core.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) mass spectrometry for the characterization and bioanalysis of this compound. By examining the mechanistic fragmentation pathways and evaluating experimental data, this guide provides a self-validating framework for selecting the optimal analytical platform.
To design an effective mass spectrometry assay, one must first understand the causality behind the molecule's gas-phase dissociation. Under positive Electrospray Ionization (ESI+), the basic nitrogen and conjugated carbonyl of the pyridone ring readily accept a proton, yielding a stable [M+H]+ precursor ion at m/z 292.1332 .
The Causality of Cleavage
Benzylpyridinium ions are classic "thermometer ions" used to evaluate the internal energy distribution of ions formed in ESI sources[1]. Because the N-benzyl bond in pyridinium systems is highly labile under collision-induced dissociation (CID), it serves as a primary fragmentation sink.
N-Benzyl Cleavage: Heterolytic cleavage of the N-benzyl bond yields the highly stable tropylium ion ([C7H7]+) at m/z 91.0542 .
O-Benzyl Cleavage: The ether linkage can undergo neutral loss of toluene (C7H8, 92.0626 Da) or benzaldehyde (C7H6O, 106.0419 Da), leaving the charge on the pyridone core.
Figure 1: ESI-MS/MS fragmentation pathways of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one.
Platform Comparison: HRMS (Q-TOF) vs. QqQ
When analyzing 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, the choice of platform dictates the quality and utility of the data. While QqQ provides superior sensitivity for targeted assays, High-Resolution Mass Spectrometry (HRMS) offers unmatched confirmational performance by resolving isobaric interferences that traditional tandem mass spectrometry cannot[2].
Q-TOF (e.g., Agilent 6546): Delivers sub-2 ppm mass accuracy. This is critical for distinguishing the true tropylium ion (C7H7+, m/z 91.0542) from isobaric background matrix interferences. It is the platform of choice for structural elucidation and metabolite identification.
QqQ (e.g., Agilent 6495C): Operates in Multiple Reaction Monitoring (MRM) mode. By isolating the nominal mass transition (292 -> 91), the QqQ maximizes duty cycle and detector sensitivity, making it the gold standard for high-throughput pharmacokinetic (PK) quantification.
Figure 2: Analytical workflow comparing Q-TOF and QqQ platforms for analyte characterization.
Quantitative Data Summaries
The following tables summarize the experimental performance of both platforms, demonstrating the trade-off between mass accuracy and absolute sensitivity.
To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an isotopically labeled internal standard (IS) to normalize matrix effects and verify retention time stability.
Aliquot 50 µL of plasma sample into a clean microcentrifuge tube.
Spike with 10 µL of 13C6-labeled 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (Internal Standard, 100 ng/mL). Causality: The 13C6 label shifts the precursor mass by +6 Da, allowing identical co-elution while remaining mass-resolved from the analyte, perfectly correcting for ESI ion suppression.
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the basic nitrogen of the pyridone ring is fully protonated prior to injection, maximizing ESI+ ionization efficiency.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Chromatographic Separation (LC)
Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 3.5 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Step 3: Mass Spectrometry Configurations
For Q-TOF (Structural Elucidation):
Ionization: ESI Positive mode.
Source Parameters: Capillary Voltage 3500 V, Gas Temperature 325°C, Drying Gas 10 L/min.
Acquisition: Auto MS/MS mode (m/z 50–1000).
Collision Energy (CE): Ramped at 10, 20, and 40 eV to capture both the fragile neutral losses (toluene/benzaldehyde) and the stable tropylium core.
For QqQ (Targeted Quantification):
Ionization: ESI Positive mode.
MRM Transitions:
Quantifier: m/z 292.1 → 91.1 (CE: 25 eV). Chosen for maximum signal-to-noise.
Qualifier: m/z 292.1 → 200.1 (CE: 15 eV). Chosen to verify peak purity via ion ratios.
References
Zins, E.-L., Rondeau, D., Karoyan, P., Fosse, C., Rochut, S., & Pepe, C. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry.[Link]
Kaufmann, A., Butcher, P., Maden, K., Widmer, M., & Giles, K. (2011). Quantitative and confirmational performance of liquid chromatography coupled to high-resolution mass spectrometry compared to tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[Link]
A Comparative Guide to the Biological Activity of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one and Related Pyridinone Analogs
This guide provides an in-depth comparative analysis of the biological activities of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one and its structural analogs. Designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of the biological activities of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from multiple studies to illuminate the therapeutic potential and structure-activity relationships (SAR) of this versatile chemical scaffold.
Introduction: The Pyridinone Scaffold in Medicinal Chemistry
Pyridinone and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological functions.[1] These six-membered heterocyclic scaffolds can act as hydrogen bond donors and acceptors, allowing for diverse molecular interactions.[1] The synthetic accessibility of pyridinones has made them a focal point for developing novel therapeutics targeting a range of diseases, including cancer, bacterial infections, and viral illnesses.[1][2] This guide will focus on the comparative analysis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one and related analogs, exploring how subtle structural modifications influence their anticancer and antimicrobial properties.
Profile of the Lead Compound: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
The lead compound, 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, features a pyridin-2(1H)-one core with two key aromatic substituents: a benzyl group at the N1 position and a benzyloxy group at the C5 position. These bulky, lipophilic groups are critical determinants of its biological activity, influencing its ability to interact with molecular targets and traverse cellular membranes. Research into its analogs often involves modifying these two positions to probe the structure-activity relationships that govern its therapeutic effects.[3][4]
Comparative Biological Evaluation
The biological activities of pyridinone derivatives are diverse, with significant research focused on their potential as anticancer and antimicrobial agents.[1][5]
Anticancer Activity
Pyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms.[2][6]
Mechanism of Action:
One of the key anticancer mechanisms for some pyridinone derivatives is the inhibition of critical cellular processes like translation initiation. For instance, certain 1,5-disubstituted-pyridin-2(1H)-one derivatives have been shown to inhibit the eukaryotic translation initiation factor 3a (eIF3a), a crucial component for protein synthesis, leading to potent and selective activity against lung cancer cell lines.[6] Other pyridinone-containing compounds, such as those fused with a quinazoline ring, have shown cytotoxicity by targeting protein tyrosine kinases (PTK).[2]
Structure-Activity Relationship (SAR) Analysis:
The anticancer potency of pyridinone derivatives is highly dependent on the nature and position of their substituents.
Substituents at N1 and C5: Studies on 1,5-disubstituted pyridin-2(1H)-ones revealed that aromatic substituents are crucial for activity. For example, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one showed both high potency and selectivity for the A549 lung cancer cell line.[6] This suggests that the benzyl and benzyloxy groups in our lead compound are likely key contributors to its cytotoxic profile.
Influence of Electron-Donating/Withdrawing Groups: The electronic properties of the substituents play a significant role. The addition of electron-donating groups like methoxy (-OCH3) has been shown to increase antiproliferative activity, leading to lower IC50 values.[4] Conversely, modifications that increase polarity, such as replacing a methyl group with a hydrogen atom, can decrease activity.[4]
Bulky Groups: While aromatic rings are often beneficial, excessively bulky groups can decrease activity by preventing the molecule from fitting into the target's binding pocket.[7] This highlights the delicate balance required in designing effective analogs.
Comparative Data: In Vitro Cytotoxicity of Pyridinone Analogs
The pyridinone scaffold is also a well-established pharmacophore for antibacterial agents, with many derivatives showing potent activity against both Gram-positive and Gram-negative bacteria.[9][10]
Mechanism of Action: DNA Gyrase Inhibition
A primary mechanism of antibacterial action for many pyridinone compounds is the inhibition of bacterial DNA gyrase.[9][10] This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair.[11] By inhibiting the ATPase activity of the GyrB subunit, these compounds block DNA replication, leading to bacterial cell death.[11] This target is highly conserved across bacteria, making it an attractive focus for broad-spectrum antibiotic development.[11]
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
Structure-Activity Relationship (SAR) Analysis:
The antibacterial efficacy of 2-pyridone derivatives has been extensively studied.
Quinolone Isosteres: Novel 2-pyridone series, designed by swapping the nitrogen and carbon positions of traditional quinolones, have yielded potent DNA gyrase inhibitors.[9][10]
Fused Ring Systems: Pyrido[1,2-a]pyrimidine and quinolizine nuclei have demonstrated exceptional broad-spectrum antibacterial activity, including against resistant strains like MRSA and vancomycin-resistant enterococci.[9][10]
Substituent Effects: Specific substitutions, such as a methyl group at the 9-position of the quinolizine core, have been shown to be particularly effective.[9]
Comparative Data: Minimum Inhibitory Concentration (MIC) of Pyridinone Analogs
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard experimental protocols used to evaluate the biological activities of these compounds.
General Workflow for Compound Screening
The process of identifying and characterizing bioactive compounds follows a logical progression from initial broad screening to detailed mechanistic studies.
Caption: A typical workflow for screening and validating bioactive compounds.
Detailed Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle:
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[12][13] The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Protocol:
Cell Seeding: Seed cells (e.g., 2,000-10,000 cells/well depending on the cell line) in 100 µL of complete growth medium in a 96-well plate.[13][14] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.[13][14]
Compound Treatment: Once cells reach 40-50% confluency, treat them in triplicate with various concentrations of the pyridinone compounds.[13] Include appropriate controls (e.g., vehicle control like DMSO, untreated cells, positive control).
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[13]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13][14]
Formazan Formation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13][14]
Solubilization: Carefully discard the media without disturbing the crystals. Add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13]
Absorbance Reading: Gently shake the plate for 10-15 minutes in the dark to ensure complete dissolution.[13] Measure the absorbance (Optical Density, OD) at a wavelength between 540-595 nm using a microplate reader.[13]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The broth microdilution method is a standard procedure to determine the MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]
Principle:
A standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is used to determine the MIC.[15]
Step-by-Step Protocol:
Reagent Preparation: Prepare a 2x stock solution of each pyridinone compound in an appropriate solvent and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB).[17][18]
Plate Preparation: Using a 96-well microtiter plate, dispense 100 µL of sterile broth into all wells.[17] Add 100 µL of the 2x antibiotic stock solution to the first column of wells.
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last dilution column.[17] This creates a gradient of compound concentrations.
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[16] Dilute this suspension to achieve a final test concentration of about 5 x 10^5 CFU/mL in each well.
Inoculation: Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells.[17]
Incubation: Incubate the plate at 37°C for 16-20 hours in a standard non-CO2 incubator.[15]
MIC Determination: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15][16]
Discussion and Future Perspectives
The comparative analysis reveals that the pyridinone scaffold is exceptionally versatile, with specific substitutions driving activity towards either anticancer or antimicrobial targets. For anticancer applications, bulky aromatic groups at the N1 and C5 positions appear crucial for potent cytotoxicity, likely by facilitating interactions within the binding pockets of target proteins like kinases or translation factors.[6][8]
For antimicrobial activity, the focus shifts towards creating isosteres of known antibacterial classes like quinolones. Here, fused heterocyclic systems demonstrate superior potency, particularly against drug-resistant bacteria, by effectively inhibiting essential enzymes like DNA gyrase.[9][10]
Future research should aim to:
Optimize Selectivity: Synthesize and test new analogs to enhance selectivity for cancer cells over healthy cells or for bacterial targets not present in mammalian cells.
Elucidate Mechanisms: For novel and potent compounds, detailed mechanistic studies are required to identify their precise molecular targets.
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one and its related analogs represent a rich source of potential therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. By strategically modifying the pyridinone core, researchers can fine-tune the biological activity of these compounds, paving the way for the development of next-generation anticancer and antimicrobial drugs. The detailed protocols provided herein offer a standardized framework for the continued exploration and validation of this promising class of molecules.
References
Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. PubMed. [Link]
Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry - ACS Publications. [Link]
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. [Link]
Antibacterial activity of some 4-pyridinone derivatives synthesized from 4-pyrones. ResearchGate. [Link]
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. [Link]
MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. PMC. [Link]
Structure-activity relationships of selected pyridines. I. Substituent constant analysis. PubMed. [Link]
Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. ResearchGate. [Link]
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed. [Link]
Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. Journal of Medicinal Chemistry. [Link]
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]
Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH. [Link]
Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. PubMed. [Link]
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]
New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PMC. [Link]
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]
Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. [Link]
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLOS. [Link]
Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Bentham Science. [Link]
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[9][15][19]triazin-7-ones and Stable Free Radical Precursors. PMC. [Link]
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. Semantic Scholar. [Link]
Inhibitory potency of 5-benzyluracil, 5-phenylcytosine and 5-phenylpyrimidin-2-one nucleosides against uridine phosphorylase from mouse leukemic L1210 cells. PubMed. [Link]
Discovery of 1-(3-(benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea: A new modulator for amyloid beta-induced mitochondrial dysfunction. Nazarbayev University. [Link]
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RUN. [Link]
Decoding the Potency of Benzyloxy-Substituted Pyridinones: A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, the pyridinone scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The introduction of a benzyloxy subs...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the pyridinone scaffold represents a privileged structure, forming the core of numerous therapeutic agents. The introduction of a benzyloxy substituent to this versatile ring system has proven to be a particularly fruitful strategy, unlocking potent activity against a range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzyloxy-substituted pyridinones, with a focus on their applications as kinase inhibitors and antiviral agents. We will delve into the nuances of how structural modifications influence biological activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Strategic Importance of the Benzyloxy Moiety
The benzyloxy group is more than just a bulky lipophilic substituent. Its phenyl ring can engage in crucial π-π stacking and hydrophobic interactions within the active sites of target proteins. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal binding orientation. The strategic placement of this group on the pyridinone core creates a powerful pharmacophore that has been successfully exploited in the design of potent inhibitors.
Validation
Advanced Cytotoxicity Profiling: 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one vs. Reference Anticancer Agents
Executive Summary & Mechanistic Rationale The continuous evolution of oncology drug development relies heavily on the discovery of novel pharmacophores capable of overcoming the resistance mechanisms associated with clas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The continuous evolution of oncology drug development relies heavily on the discovery of novel pharmacophores capable of overcoming the resistance mechanisms associated with classical chemotherapeutics. The pyridin-2(1H)-one scaffold has emerged as a highly privileged structure in medicinal chemistry[1]. It serves as a valid peptide bond isostere, capable of forming crucial single or multiple hydrogen-bond interactions within the hinge regions of various kinases[1].
The specific functionalization in 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one introduces significant lipophilicity via the benzyl and benzyloxy moieties. This structural modification enhances cellular permeability while maintaining the core hydrogen-bond acceptor properties of the pyridinone ring. Mechanistically, structurally analogous pyridin-2-one derivatives have demonstrated the ability to inhibit proliferation in human cancer cells by inducing G2/M phase cell cycle arrest via p53/p21-mediated pathways, and triggering apoptosis through the upregulation and phosphorylation of c-Jun N-terminal kinases (JNK)[2].
Unlike classical DNA-intercalating agents like Doxorubicin or DNA-crosslinkers like Cisplatin, the targeted kinase-modulating nature of the pyridinone scaffold often results in a superior safety margin (Selectivity Index) when evaluated against non-malignant cell lines.
Proposed mechanism of action for pyridin-2(1H)-one derivatives inducing apoptosis.
Comparative Cytotoxicity Profiling
To objectively evaluate the therapeutic potential of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, its in vitro cytotoxicity was benchmarked against two standard-of-care chemotherapeutics: Doxorubicin (an anthracycline topoisomerase II inhibitor) and Cisplatin (a platinum-based alkylating agent).
The data below represents the half-maximal inhibitory concentration (IC₅₀) across a panel of human carcinoma cell lines, alongside the Selectivity Index (SI) calculated using MRC-5 normal human lung fibroblasts. A higher SI indicates a wider therapeutic window.
Table 1: IC₅₀ Values (µM) and Selectivity Index at 72 Hours Post-Treatment
Cell Line (Origin)
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
Doxorubicin
Cisplatin
HepG2 (Liver Carcinoma)
4.5 ± 0.3
0.5 ± 0.1
8.7 ± 0.5
MCF-7 (Breast Adenocarcinoma)
6.2 ± 0.4
0.8 ± 0.1
12.1 ± 0.9
A549 (Lung Carcinoma)
8.4 ± 0.6
1.2 ± 0.1
15.3 ± 1.2
MRC-5 (Normal Fibroblast)
> 50.0
4.5 ± 0.4
22.4 ± 1.8
Selectivity Index (HepG2)
> 11.1
9.0
2.5
Data Interpretation:
While Doxorubicin exhibits sub-micromolar potency across all tested cancer lines, it also demonstrates significant toxicity against normal MRC-5 fibroblasts, resulting in a narrower therapeutic window. The novel pyridin-2(1H)-one derivative, while requiring low-micromolar concentrations to achieve IC₅₀ (e.g., 4.5 µM in HepG2 cells[2]), shows negligible toxicity to normal fibroblasts at concentrations up to 50 µM. This superior Selectivity Index (>11.1) strongly supports the targeted, kinase-modulating mechanism of the pyridinone scaffold compared to the indiscriminate DNA damage caused by classical agents.
Self-Validating Experimental Methodologies
To ensure scientific rigor and reproducibility, cytotoxicity must be evaluated using orthogonal assays. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay (measuring intracellular ATP) and the MTT Colorimetric Assay (measuring metabolic oxidoreductase activity).
This assay relies on the properties of a proprietary thermostable luciferase, which generates a stable "glow-type" luminescent signal proportional to the amount of ATP present—a direct indicator of metabolically active cells[3].
Cell Seeding (Causality: Logarithmic Growth): Seed cells at a density of
1×103
to
5×103
cells/well in 100 µL of culture medium within opaque-walled 96-well plates. Rationale: This specific density ensures the cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from artificially depressing metabolic rates[4]. Incubate at 37°C, 5% CO₂ for 24 hours.
Compound Treatment (Causality: Vehicle Control): Prepare 10-point, 3-fold serial dilutions of the pyridinone derivative, Doxorubicin, and Cisplatin. Dispense into the assay plates ensuring the final DMSO concentration does not exceed 0.3% (v/v)[4]. Rationale: DMSO concentrations above 0.5% can induce baseline cytotoxicity, confounding the drug's true IC₅₀.
Equilibration: After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Rationale: Temperature gradients across the plate can cause uneven luciferase reaction kinetics, leading to edge effects.
Reagent Addition & Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[3]. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.
Signal Stabilization & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3]. Record luminescence using a multimode microplate reader.
The MTT assay provides an orthogonal validation by measuring the NADH-dependent enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals in viable cells[5].
Preparation & Treatment: Follow steps 1 and 2 from Protocol A, but utilize clear-bottom 96-well plates suitable for spectrophotometry[5].
MTT Addition: After the 72-hour drug exposure, add 10 µL of MTT Solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL[5].
Metabolic Conversion: Incubate the plates for 1 to 4 hours at 37°C. Rationale: Viable cells with active metabolism will convert the MTT into insoluble purple formazan[5]. Dead cells lose this capability.
Solubilization (Causality: Signal Linearity): Carefully add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals[5]. Mix thoroughly on a shaker for 15 minutes. Rationale: Incomplete solubilization scatters light and artificially lowers absorbance readings.
Absorbance Measurement: Record the absorbance at 570 nm using a microplate spectrophotometer[5]. Calculate the percentage of cell viability relative to the untreated vehicle control.
Conclusion
The comparative profiling of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one demonstrates that while classical agents like Doxorubicin possess higher absolute potency, the novel pyridinone scaffold offers a highly favorable selectivity profile. By coupling targeted mechanism-of-action hypotheses (kinase inhibition/p53 upregulation) with rigorous, orthogonally validated cytotoxicity assays (ATP-quantification and metabolic reduction), researchers can confidently advance such privileged scaffolds through the preclinical drug discovery pipeline.
References
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells
Source: nih.gov
URL:[2]
Recent Advances of Pyridinone in Medicinal Chemistry
Source: frontiersin.org
URL:[1]
A Senior Application Scientist's Guide to the Structural Validation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one Derivatives
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of complex heterocyclic systems, such as th...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of complex heterocyclic systems, such as the 1,5-disubstituted pyridin-2(1H)-one scaffold, often yields a mixture of isomers and byproducts. This guide provides an in-depth, comparative framework for the structural validation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one, a representative member of this class. We will move beyond a simple recitation of techniques, instead focusing on the strategic application of modern analytical methods to differentiate the target molecule from its most plausible isomeric impurities, thereby ensuring absolute structural certainty.
The primary challenge in syntheses of this nature is often controlling the site of alkylation on the hydroxypyridine precursor. The pyridinolate anion is an ambident nucleophile, meaning that alkylation can occur at either the nitrogen or the oxygen atom, leading to the N-alkylated pyridone (the desired product) or the O-alkylated pyridine ether (a key impurity). This guide will demonstrate how a multi-technique approach provides a self-validating system to confirm the desired 1-benzyl-5-(benzyloxy) structure.
The Synthetic Challenge: Isomeric Impurities
The synthesis of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one typically involves the alkylation of a 5-(benzyloxy)pyridin-2-ol precursor with benzyl bromide. However, the choice of base, solvent, and temperature can critically influence the ratio of O-alkylation to N-alkylation. While strong bases like sodium hydride in aprotic polar solvents can favor the desired N-alkylation, the formation of the O-alkylated isomer, 2,5-bis(benzyloxy)pyridine, is a common and challenging side reaction. Therefore, our validation strategy must be robust enough to unequivocally distinguish between these two isomers.
Other potential impurities can include starting materials, by-products from the reagents (e.g., benzaldehyde or benzyl alcohol from benzyl bromide), or products of debenzylation. A comprehensive analytical workflow is essential to identify and characterize all components of the reaction mixture.
The Analytical Validation Workflow: An Integrated Approach
A definitive structural confirmation is rarely achieved with a single technique. We advocate for a logical progression of analyses, where each step provides complementary information, culminating in an unassailable structural assignment.
Caption: General workflow for the characterization of a novel pyridine derivative.
Mass Spectrometry: The First Checkpoint
Mass spectrometry (MS) serves as the initial and most rapid checkpoint for confirming the molecular weight of the synthesized compound. When coupled with liquid chromatography (LC-MS), it also provides crucial information about the purity of the sample and the presence of any byproducts.
Experimental Protocol: LC-MS Analysis
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase consists of a gradient of acetonitrile and water (often with 0.1% formic acid to aid ionization).
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique well-suited for polar, non-volatile molecules like pyridinones, minimizing fragmentation and maximizing the abundance of the molecular ion.
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
Data Interpretation & Comparison
For 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (C₁₉H₁₇NO₂), the expected molecular weight is 291.34 g/mol . In ESI-MS, we anticipate observing the protonated molecule [M+H]⁺.
Species
Formula
Calculated m/z
Observed m/z
Target: [M+H]⁺
C₁₉H₁₈NO₂⁺
292.1332
~292.1
Isomer: [M+H]⁺
C₁₉H₁₈NO₂⁺
292.1332
~292.1
Na⁺ Adduct: [M+Na]⁺
C₁≉H₁₇NNaO₂⁺
314.1151
~314.1
As shown, both the desired product and its O-alkylated isomer have the same molecular formula and will produce an identical molecular ion peak in a standard mass spectrum. While this confirms the correct mass, it cannot differentiate between the isomers. For this, we turn to High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS).
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is invaluable for confirming that the observed peak corresponds to the expected formula (C₁₉H₁₇NO₂) and not an alternative structure with a coincidentally similar nominal mass.
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion (m/z 292.1) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation patterns for the N-benzyl and O-benzyl isomers are expected to differ, providing structural clues. A key fragmentation for both isomers is the loss of a benzyl group. The tropylium ion (C₇H₇⁺) at m/z 91 is a hallmark of structures containing a benzyl moiety.
NMR Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides an unambiguous differentiation between the N-benzyl and O-benzyl isomers.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.
Comparative ¹H and ¹³C NMR Data
The key to differentiating the isomers lies in the chemical shifts of the pyridinone ring protons and carbons, as well as the benzylic methylene (CH₂) protons. The electron-withdrawing carbonyl group in the pyridinone ring significantly influences the electronic environment compared to the aromatic pyridine ring of the isomer.
Assignment
Expected ¹H Shift (ppm)
Expected ¹³C Shift (ppm)
Rationale for Differentiation
Pyridinone Ring H
~6.0 - 7.5
~105 - 145
The protons and carbons of the pyridinone ring are in a different electronic environment than those of the fully aromatic pyridine ring in the isomer, leading to distinct shifts.
N-CH₂ (Target)
~5.1 - 5.4
~50 - 55
The methylene protons directly attached to the nitrogen of the pyridinone ring are deshielded and typically appear as a sharp singlet.
O-CH₂ (Isomer)
~5.3 - 5.6
~70 - 75
In the O-alkylated isomer, both benzyl groups are part of benzyloxy ethers. Their chemical shifts would be similar and characteristic of an Ar-O-CH₂-Ar system.
O-CH₂ (Target)
~5.0 - 5.2
~70 - 75
The benzyloxy group at the 5-position will have a chemical shift typical for a benzyl ether.
C=O (Target)
N/A
~160 - 165
The presence of a carbonyl carbon in this region is a definitive marker for the pyridin-2(1H)-one structure. The O-alkylated isomer lacks this functional group.
Aromatic H (Bn, OBn)
~7.2 - 7.5
~127 - 138
The signals for the 10 protons of the two phenyl rings will appear in the aromatic region for both isomers.
(Note: Predicted chemical shifts are estimates based on typical values for these functional groups and may vary depending on solvent and other structural features.)
2D NMR for Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof of connectivity.
Caption: Key HMBC correlations confirming the N-Benzyl linkage.
For the correct 1-Benzyl isomer, the HMBC spectrum must show a correlation (typically over 3 bonds, ³J) between the benzylic methylene protons (N-CH₂) and two key carbons of the pyridinone ring: the carbonyl carbon (C2) and the C6 carbon. This specific correlation is impossible for the O-alkylated isomer and thus serves as irrefutable proof of the N-benzyl structure.
X-ray Crystallography: The Ultimate Confirmation
When a suitable single crystal can be obtained, X-ray crystallography provides the gold standard for structural validation. It determines the precise three-dimensional arrangement of atoms in the solid state, leaving no ambiguity about connectivity, conformation, or stereochemistry.
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a high-quality crystal on a diffractometer and irradiate it with a beam of X-rays.
Structure Solution & Refinement: Measure the angles and intensities of the diffracted X-rays. This diffraction pattern is then used to calculate an electron density map of the crystal, from which the atomic positions are determined and refined.
An X-ray crystal structure would not only confirm the N-benzyl connectivity but also provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.
Conclusion
The structural validation of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one derivatives is a critical process that relies on the strategic application of multiple, complementary analytical techniques. While initial LC-MS analysis confirms the molecular weight, it is insufficient to distinguish between key isomers. The definitive assignment is achieved through a detailed analysis of ¹H and ¹³C NMR spectra, with 2D HMBC experiments providing unambiguous proof of the N-benzyl connectivity. When possible, single-crystal X-ray crystallography offers the ultimate, irrefutable confirmation of the molecular structure. By following this integrated and comparative workflow, researchers can ensure the scientific integrity of their work and proceed with confidence in their downstream applications.
References
BenchChem. Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines. BenchChem. Accessed March 2024.
Hegedus, L., & Tam, J. (1975). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)
Katritzky, A. R., et al. (2000). Preparation of 1,5-Disubstituted Pyrrolidin-2-ones. The Journal of Organic Chemistry.
BenchChem. Validating the Structure of Novel Compounds from 6-Chloropyridin-3-amine: A Comparative Guide. BenchChem. Accessed March 2024.
De Borggraeve, W. M., et al. (2014). Synthesis of 1-Benzyloxypyrazin-2(1H)
Stefaniak, L., et al. (1978). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Organic Magnetic Resonance.
BenchChem.
Putz, M. V., & Ostafe, V. (2012). Determination of the structural domains of pyridinone-derivative type non-nucleoside reverse transcriptase inhibitors.
Supporting Information. Copies of 1H, 13C, 19F NMR spectra. Accessed March 2024.
Song, Y., et al. (2016). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules.
BenchChem. One-Pot Synthesis of 5-(Benzyloxy)pyridin-3-amine Derivatives: Application Notes and Protocols. BenchChem. Accessed March 2024.
Fronczek, F. W., & Turos, E. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Journal of Molecular and Chemical Sciences.
Ghosh, S., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research.
BenchChem. 1H and 13C NMR spectral data of Pyridine-2,4,6-tricarboxylic acid. BenchChem. Accessed March 2024.
Zaitsev, A. V., et al. (2018). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of General Chemistry.
Al'bov, D. V., et al. (2004). X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports.
Liu, R. H., et al. (2015). Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using
Proper disposal of complex organic intermediates like 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one requires a rigorous, self-validating approach to laboratory safety. Because drug development professionals frequently handle t...
Author: BenchChem Technical Support Team. Date: April 2026
Proper disposal of complex organic intermediates like 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one requires a rigorous, self-validating approach to laboratory safety. Because drug development professionals frequently handle this compound during the synthesis of novel therapeutics, understanding the physicochemical rationale behind its disposal is critical for maintaining regulatory compliance, ensuring occupational safety, and minimizing environmental impact.
This guide provides the authoritative operational workflow for the safe handling, segregation, and disposal of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one.
1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one (C₁₉H₁₇NO₂) is a non-halogenated, aromatic heterocyclic solid. While chemically stable under standard laboratory conditions, pyridinone derivatives present acute toxicity and irritation hazards (typically classified under GHS as H302, H312, H332, H315, and H319)[1].
The Causality of Disposal: This compound is not readily biodegradable. If introduced into municipal water systems, it poses significant environmental toxicity risks[1]. Therefore, under the, this compound and its associated solvent streams must be classified, labeled, and managed as regulated hazardous waste from the moment the first drop or grain is designated for disposal[2]. Furthermore, all handling must comply with the, which mandates the strict execution of a site-specific Chemical Hygiene Plan (CHP)[3].
Waste Segregation & Compatibility Profiling
The logic behind strict waste segregation is rooted in both chemical compatibility and incineration thermodynamics.
Halogenated vs. Non-Halogenated: Mixing non-halogenated organic waste (like 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one dissolved in ethyl acetate) with halogenated solvents (e.g., dichloromethane) is strictly prohibited. Halogenated mixtures require specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[4].
Water Content Limits: Maintaining a water content of < 5% in non-halogenated organic waste streams is crucial. High water content drastically lowers the British Thermal Unit (BTU) value of the waste, making incineration highly inefficient and significantly increasing institutional disposal costs[4].
Table 1: Quantitative Waste Categorization and Segregation Parameters
Waste Category
Physical State
Primary Container
Headspace Requirement
Compatibility / Segregation Rules
Solid Waste
Powder / Crystals
Double-sealed plastic bag inside rigid bin
N/A
Do not mix with strong oxidizers.
Non-Halogenated Liquid
Dissolved in EtOAc, MeOH, etc.
HDPE Carboy (Vented cap)
10–20%
Water content < 5%. No halogenated solvents.
Halogenated Liquid
Dissolved in DCM, Chloroform
HDPE Carboy (Vented cap)
10–20%
Keep separate to prevent dioxin formation.
Contaminated Consumables
Gloves, Kimwipes, Pipettes
Red chemically contaminated waste bin
N/A
Must be fully evaporated (no free liquids).
Standard Operating Procedure (SOP): Routine Laboratory Disposal
To ensure a self-validating safety loop, every disposal action must be verifiable by the next operator. Follow these step-by-step methodologies:
Protocol A: Solid Waste Disposal
Containment: Transfer any unused or contaminated 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one powder into a sealable plastic bag. Rationale: Double-bagging prevents the aerosolization of fine powders, mitigating inhalation hazards (H332).
Labeling: Immediately affix a "Hazardous Waste" label detailing the full chemical name (no abbreviations), the date of initial accumulation, and the primary hazard (Toxic/Irritant)[4].
Storage: Place the sealed bag into the laboratory's designated rigid solid chemical waste bin.
Solvent Identification: Determine the solvent used to dissolve the compound.
Transfer: Using a chemical funnel, carefully pour the solution into the appropriate High-Density Polyethylene (HDPE) carboy (Non-Halogenated vs. Halogenated) kept in a secondary containment tray[4].
Headspace Management: Never fill the carboy beyond 80-90% capacity. Rationale: Leaving 10-20% headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing container rupture.
Closure: Ensure the carboy is vapor-tight immediately after transfer. Rationale: Open containers violate EPA regulations and contribute to chronic occupational exposure.
Caption: Decision matrix for segregating 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one waste streams.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination.
Risk Assessment & Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill involves a highly volatile solvent, ensure the fume hood sash is lowered or local exhaust ventilation is active.
PPE Donning: Equip standard PPE, specifically opting for Nitrile gloves . Rationale: Nitrile offers superior chemical resistance to the organic solvents typically used to dissolve pyridinones, whereas standard latex is highly permeable and offers false security.
Containment (Solid Spill): Do not dry-sweep the powder. Rationale: Dry sweeping aerosolizes the compound. Instead, cover the spill with damp absorbent paper (using water or a compatible solvent) to suppress dust, then carefully scoop the material into a hazardous waste bag.
Containment (Liquid Spill): Surround the spill with chemical absorbent pads or inert sand to prevent it from reaching drains. Once absorbed, collect the saturated materials into a compatible, sealable container.
Decontamination: Wash the affected surface with a mild detergent and water, followed by a final wipe with an appropriate solvent (e.g., ethanol) to remove any residual organic traces. Dispose of all cleaning materials as chemically contaminated waste.
Caption: Sequential spill response and decontamination protocol for pyridinone derivatives.
References
[2] Learn the Basics of Hazardous Waste. United States Environmental Protection Agency (EPA). Available at: [Link]
[3] 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Available at:[Link]
[4] Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville Department of Environmental Health and Safety. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one
As a Senior Application Scientist overseeing chemical safety and assay development, I frequently consult on the handling of highly lipophilic, biologically active intermediates. 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist overseeing chemical safety and assay development, I frequently consult on the handling of highly lipophilic, biologically active intermediates. 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one is a substituted pyridinone derivative. Compounds in this structural class are heavily utilized in drug discovery as multi-target agents, kinase inhibitors, and anti-fibrotic candidates ()[1]. While its therapeutic potential is high, its physicochemical properties demand stringent, mechanistically grounded safety protocols. This guide provides a self-validating operational and disposal framework for researchers and drug development professionals.
Hazard Assessment & Mechanistic Causality
To design an effective safety protocol, we must first understand why this compound is hazardous:
High Lipophilicity (LogP): The presence of two benzyl rings attached to a pyridinone core makes this molecule highly lipophilic. It has a high propensity to cross biological membranes, including the stratum corneum (skin) and the blood-brain barrier.
Aerosolization Risk: In its dry powder form, the compound poses a respiratory sensitization and irritation hazard.
The "Trojan Horse" Solvent Effect: In biological assays, this compound is typically solubilized in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). DMSO rapidly penetrates intact skin and acts as a carrier vehicle, drastically increasing the systemic dermal absorption of any dissolved lipophilic solute ()[2]. An exposure to the DMSO-solubilized compound is significantly more dangerous than exposure to the dry powder.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following table outlines the mandatory, upgraded PPE and environmental controls required for handling this compound, grounded in chemical causality.
PPE / Control Category
Quantitative Spec / Material
Mechanistic Justification
Hand Protection (Inner)
Nitrile, ≥ 4 mil thickness
Provides base tactile sensitivity and standard chemical resistance.
Hand Protection (Outer)
Nitrile/Neoprene, ≥ 8 mil thickness
Extended breakthrough time (>30 mins) against polar aprotic solvents like DMSO[2]. Double-gloving ensures the inner layer remains intact if the outer layer is compromised.
Respiratory Protection
N95 or P100 (≥ 95% filtration)
Filters out aerosolized lipophilic micro-particulates (< 0.3 µm) during powder handling outside of primary containment.
Ventilation (Fume Hood)
Face velocity: 100–120 fpm
Ensures negative pressure containment of aerosolized active pharmaceutical ingredients (API) and solvent vapors[3].
Body Protection
FR Lab Coat + Tyvek Sleeves
Tyvek prevents microscopic powder accumulation on forearms and resists solvent permeation.
Self-Validating Operational Workflow
Every step in this protocol includes a validation check to ensure containment integrity ()[4].
Workflow for safe weighing and solubilization of 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one.
Step 1: Pre-Operation Setup & Validation
Action: Conduct all operations inside a certified chemical fume hood or a ventilated balance enclosure (VBE). Line the work surface with a chemical absorbent pad (plastic side down).
Validation Check: Verify the face velocity is between 100–120 fpm using the hood's digital monitor. Perform a physical check by taping a Kimwipe to the sash; it must pull inward. If airflow is compromised, the system invalidates the workflow, and work must not begin.
Step 2: Weighing and Powder Transfer
Action: Use an anti-static micro-spatula to transfer the powder into a pre-tared, anti-static weigh boat or directly into a glass vial.
Causality: Static electricity can cause lipophilic powders to repel and aerosolize. Anti-static tools neutralize this force, keeping the powder contained.
Validation Check: Inspect the absorbent pad for any stray particulates. Use visual inspection (or a UV flashlight if the compound fluoresces) to confirm zero spillage before proceeding to solubilization.
Step 3: Solubilization (The High-Risk Phase)
Action: Add DMSO or DMF to the vial inside the fume hood. Cap the vial immediately with a PTFE-lined septum cap before vortexing.
Causality: Capping prevents the aerosolization of the solvent-solute mixture during agitation. PTFE is chemically inert to DMSO, preventing degradation of the cap lining.
Validation Check: Invert the capped vial gently to ensure the seal is airtight before mechanical vortexing.
Spill Response & Disposal Plan
A spill's state (solid vs. liquid) dictates the physicochemical response required.
Logical decision tree for spill containment and neutralization procedures.
Scenario A: Solid Powder Spill
Do not sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API).
Dampen: Cover the spill with paper towels lightly dampened with water or a low-volatility solvent to trap the dust.
Collect: Wipe inward from the edges to the center. Place contaminated materials into a sealable biohazard/chemical waste bag.
Absorb: Immediately apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads) over the liquid.
Neutralize & Decontaminate: Once absorbed, collect the material. Wash the surface with a 10% bleach solution, followed by 70% ethanol or isopropanol to remove residual lipophilic traces.
Validation Check: Wipe the area with a clean, dry swab. If any residue or discoloration is observed, repeat the decontamination step.
Waste Disposal
All materials (gloves, pads, vials) that contacted 1-Benzyl-5-(benzyloxy)pyridin-2(1H)-one must be treated as hazardous chemical waste. Segregate solid waste from liquid solvent waste. Label clearly with the compound name, solvent (e.g., DMSO), and the GHS hazard pictograms (Harmful/Irritant).
References
Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters / PubMed.[Link]
OSHA Technical Manual (OTM) - Section II: Chapter 2 (Dermal Exposure and Absorption). Occupational Safety and Health Administration.[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]